BI-4732
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H36N10O2 |
|---|---|
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxy-3-pyridinyl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C32H36N10O2/c1-19-23-15-34-42(26(23)12-25(35-19)24-14-33-7-6-28(24)43-3)29-13-27-30(31(36-29)41-17-22-11-21(41)18-44-22)37-32(38(27)2)40-10-9-39-8-4-5-20(39)16-40/h6-7,12-15,20-22H,4-5,8-11,16-18H2,1-3H3/t20-,21-,22-/m1/s1 |
Clé InChI |
WWLFWVFVYAPDGW-YPAWHYETSA-N |
SMILES isomérique |
CC1=C2C=NN(C2=CC(=N1)C3=C(C=CN=C3)OC)C4=NC(=C5C(=C4)N(C(=N5)N6CCN7CCC[C@@H]7C6)C)N8C[C@H]9C[C@@H]8CO9 |
SMILES canonique |
CC1=C2C=NN(C2=CC(=N1)C3=C(C=CN=C3)OC)C4=NC(=C5C(=C4)N(C(=N5)N6CCN7CCCC7C6)C)N8CC9CC8CO9 |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of BI-4732
This compound is a fourth-generation, orally active, reversible, and ATP-competitive epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] It has been developed to address acquired resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs), particularly in non-small cell lung cancer (NSCLC).[2][4] This guide details its mechanism of action, summarizing key preclinical data and experimental methodologies.
Core Mechanism of Action: EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[1][5] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR.[2][3][6] This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. A key feature of this compound is its high potency against common EGFR activating mutations (E19del, L858R) as well as the T790M and the C797S resistance mutations, the latter of which confers resistance to third-generation TKIs like osimertinib.[1][4] Critically, it achieves this while largely sparing wild-type (WT) EGFR, suggesting a wider therapeutic window and potentially reduced side effects associated with WT EGFR inhibition.[1][2] By inhibiting the phosphorylation of EGFR, this compound effectively reduces the phosphorylation and activation of key downstream effectors, including AKT, ERK, and S6K.[2][3][7]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data below is compiled from publicly available resources.
| Target Enzyme | IC₅₀ (nmol/L) |
| EGFR L858R / T790M / C797S | 1 |
Source: Data compiled from multiple sources.[2][6][7][8]
| Cell Line | EGFR Mutation Profile | IC₅₀ (nmol/L) |
| Ba/F3 | E19del / C797S | 6 |
| Ba/F3 | L858R / C797S | 213 |
| Ba/F3 | E19del / T790M / C797S | 4 |
| Ba/F3 | L858R / T790M / C797S | 15 |
| PC9 | E19del | 14 |
| PC9_DC | E19del / C797S | 25 |
| YU-1182 | E19del / C797S | 73 |
| YU-1097 | E19del / T790M / C797S | 3 |
| YUO-143 | E19del / T790M / C797S | 5 |
Source: Data compiled from multiple sources.[2][8]
| Xenograft Model | EGFR Mutation Profile | Treatment | Result |
| PC-9 | E19del | 10 mg/kg bid, p.o. | Deep tumor regression |
| PC-9 T790M C797S | E19del / T790M / C797S | 25 mg/kg bid, p.o. | Deep tumor regression |
| YU-1097 | E19del / T790M / C797S | 2.5 - 25 mg/kg bid, p.o. (4 weeks) | TGI: 143.1% to 183.2% |
Source: Data compiled from multiple sources.[1][2] TGI: Tumor Growth Inhibition; p.o.: Per os (by mouth); bid: Bis in die (twice a day).
| Parameter | Species | Value |
| Kp,uu (Brain Homogenate) | Rat | 0.7 |
Source: Data compiled from a single source.[1] Kp,uu represents the unbound brain-to-plasma concentration ratio, indicating blood-brain barrier permeability.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used to characterize this compound.
This assay determines the concentration of this compound required to inhibit the proliferation of cancer cell lines.
-
Cell Culture : Patient-derived or engineered cancer cell lines (e.g., Ba/F3, PC9, YU-1097) are cultured in appropriate media supplemented with growth factors.[8]
-
Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : A serial dilution of this compound (and control compounds like osimertinib) is prepared and added to the wells. Cells are typically incubated with the compound for 72 hours.[2][9]
-
Viability Measurement : Cell viability is assessed using a luminescent assay reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[9][10]
-
Data Analysis : Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression.
Animal models are used to evaluate the antitumor efficacy of this compound in a living system.
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.[8][10]
-
Tumor Implantation : 5-10 million human cancer cells (e.g., YU-1097) are suspended in PBS and subcutaneously injected into the flanks of the mice.[8][10]
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 200 mm³). Mice are then randomized into treatment and control groups.[8][10]
-
Treatment Administration : this compound is administered orally (p.o.), typically twice daily (bid), at specified doses (e.g., 2.5, 5, 10, 25 mg/kg). The vehicle solution is administered to the control group.[8]
-
Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint and Analysis : The study concludes after a set period (e.g., 4 weeks) or when tumors in the control group reach a predetermined size. Tumors may be harvested for further analysis (e.g., immunoblotting, IHC).[2][10] Efficacy is determined by comparing tumor growth in the treated groups to the control group.
This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysis : Cells or homogenized tumor tissues are lysed in a buffer containing detergents and phosphatase/protease inhibitors to extract proteins and preserve their phosphorylation state.
-
Protein Quantification : The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Electrophoresis : Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation : The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the phosphorylated (e.g., p-EGFR, p-AKT) and total forms of the target proteins.
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on film or with a digital imager. The levels of phosphorylated proteins are typically normalized to the total protein levels.[9][11]
Selectivity and Pharmacokinetics
A favorable selectivity and pharmacokinetic profile is essential for a successful therapeutic agent. This compound demonstrates high selectivity for mutant EGFR over WT EGFR.[1] In a broad kinase panel screen (442 kinases), it showed selectivity for 340 targets (≤ 75% inhibition at 1 µM).[1]
Furthermore, this compound shows excellent potential for treating central nervous system (CNS) metastases, a common issue in NSCLC patients.[8] Its ability to cross the blood-brain barrier (BBB) is superior to osimertinib, as shown by its unbound brain-to-plasma concentration ratio (Kp,uu) of 0.7 in rats, compared to 0.21 for osimertinib.[1] This efficient BBB penetration contributes to its potent antitumor activity in intracranial tumor models.[4][8][10]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Cancer Stem Cells (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]
- 8. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
BI-4732: A Technical Overview of a Fourth-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4732 is a potent, orally bioavailable, and reversible fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to target EGFR mutations that confer resistance to previous generations of TKIs, particularly the C797S mutation, which is a significant challenge in the treatment of non-small cell lung cancer (NSCLC).[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C32H36N10O2 and a molecular weight of 592.69 g/mol .[2] Its structure is characterized by a pyrazolopyridine core, which is a common scaffold in the design of kinase inhibitors.
Chemical Name: (1R,4R)-5-[2-[(8aR)-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-6-[6-(4-methoxy-3-pyridinyl)-4-methyl-1H-pyrazolo[4,3-c]pyridin-1-yl]-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
SMILES: CC1=C(C=NN2C3=NC(N4C[C@@H]5OC[C@H]4C5)=C6C(N(C)C(N7C--INVALID-LINK--N8CC7)=N6)=C3)C2=CC(C9=C(OC)C=CN=C9)=N1
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its complex structure suggests a multi-step synthetic route, likely involving the sequential construction of the heterocyclic ring systems and subsequent coupling reactions. The synthesis of similar pyrazolopyrimidine-based EGFR inhibitors often involves palladium-catalyzed cross-coupling reactions to form the core structure.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] Upon binding of a ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3]
In many NSCLC cases, activating mutations in the EGFR gene, such as exon 19 deletions (del19) and the L858R point mutation, lead to constitutive activation of the receptor, driving tumorigenesis.[3] While first and second-generation TKIs are effective against these mutations, resistance often develops, commonly through the acquisition of a secondary mutation, T790M. Third-generation TKIs, like osimertinib, were developed to overcome T790M-mediated resistance. However, further resistance can arise through the C797S mutation, which prevents the covalent binding of these inhibitors.
This compound is a fourth-generation inhibitor designed to be effective against EGFR harboring activating mutations (del19, L858R), the T790M resistance mutation, and crucially, the C797S resistance mutation.[4] Its reversible binding mechanism allows it to inhibit the kinase activity of the C797S mutant, where covalent inhibitors are ineffective.[3] Furthermore, this compound demonstrates selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to result in a more favorable therapeutic window and reduced side effects.[2]
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Preclinical Data
This compound has demonstrated potent and selective activity in a range of preclinical studies, including in vitro cell-based assays and in vivo animal models.
In Vitro Activity
The inhibitory activity of this compound has been evaluated against various EGFR mutant cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| Ba/F3 | del19 | 1.1 | 0.7 |
| Ba/F3 | L858R | 4.6 | 1.6 |
| Ba/F3 | del19/T790M/C797S | 2.6 | 635 |
| Ba/F3 | L858R/T790M/C797S | 7.8 | 588 |
| PC-9 | del19 | 9 | Not Determined |
| PC-9 | del19/T790M/C797S | 12 | >1000 |
| YU-1182 | E19del/T790M/C797S | 73 | Not Determined |
| YU-1097 | E19del/T790M/C797S | 3 | Not Determined |
| YUO-143 | E19del/T790M/C797S | 5 | Not Determined |
Data compiled from multiple sources.[2][5]
These data highlight the potent inhibitory activity of this compound against cell lines harboring the C797S mutation, where osimertinib shows significantly reduced or no activity.
In Vivo Activity
In vivo studies using xenograft models in mice have demonstrated the anti-tumor efficacy of this compound. Oral administration of this compound resulted in significant tumor regression in models with both parental PC-9 (EGFR del19) and engineered PC-9 with T790M and C797S resistance mutations.
| Animal Model | EGFR Genotype | This compound Dose | Outcome |
| PC-9 Xenograft | del19 | 10 mg/kg & 25 mg/kg (bi-daily) | Deep tumor regressions |
| PC-9 Xenograft | del19/T790M/C797S | 25 mg/kg (bi-daily) | Deep tumor regressions |
| YU-1097 Xenograft | E19del/T790M/C797S | 2.5, 5, 10, 25 mg/kg (twice daily) | Dose-dependent tumor growth inhibition |
Data compiled from multiple sources.
Pharmacokinetics and Brain Penetration
This compound exhibits favorable pharmacokinetic properties, including oral bioavailability.[3] Notably, it has demonstrated efficient penetration of the blood-brain barrier, which is a critical feature for treating brain metastases, a common complication in NSCLC patients.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Cells (e.g., Ba/F3, PC-9) are seeded into 96-well plates at an appropriate density.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a control compound (e.g., osimertinib) for 72 hours.
-
Lysis and Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated by fitting the data to a dose-response curve.
Western Blotting for Phospho-EGFR
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time (e.g., 6 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the effect of this compound on EGFR phosphorylation.
In Vivo Xenograft Studies
-
Cell Implantation: A suspension of tumor cells (e.g., PC-9) is subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and administered this compound (formulated for oral gavage) or a vehicle control on a specified schedule (e.g., bi-daily).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Patents Assigned to Boehringer Ingelheim International - Justia Patents Search [patents.justia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-4732: A Fourth-Generation EGFR Inhibitor Targeting C797S-Mediated Resistance in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib ineffective.[1][2] This has created a critical need for novel therapeutic strategies to overcome this resistance mechanism. This compound, a fourth-generation, reversible, and ATP-competitive EGFR inhibitor, has demonstrated significant preclinical activity against EGFR mutations, including the C797S variant, offering a promising new avenue for patients who have developed resistance to prior lines of therapy.[2][3] This technical guide provides an in-depth overview of the preclinical data and methodologies related to the activity of this compound against the EGFR C797S mutation.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various engineered cell lines and patient-derived models, demonstrating potent activity against EGFR C797S mutations, both as a single agent and in combination with osimertinib.
In Vitro Anti-proliferative Activity of this compound
This compound has shown potent, low nanomolar anti-proliferative activity in Ba/F3 cells engineered to express various human EGFR mutations.[1] Notably, its efficacy is maintained in the presence of the C797S mutation. The IC50 values from these studies are summarized below.
| Cell Line (EGFR Genotype) | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| Ba/F3 (EGFR del19) | - | Potent |
| Ba/F3 (EGFR del19/T790M/C797S) | 4 | Severely Impaired |
| Ba/F3 (EGFR L858R) | - | Potent |
| Ba/F3 (EGFR L858R/T790M/C797S) | 15 | Severely Impaired |
| Ba/F3 (EGFR del19/C797S) | 6 | - |
| Ba/F3 (EGFR L858R/C797S) | 213 | - |
| PC-9 (EGFR del19) | 14 | 9 |
| PC-9_DC (EGFR del19/C797S) | 25 | >1000 |
| YU-1182 (EGFR L858R/C797S) | 73 | >1000 |
| YU-1097 (EGFR del19/T790M/C797S) | 3 | >1000 |
| YUO-143 (EGFR del19/T790M/C797S) | 5 | >1000 |
Data compiled from multiple sources.[1][3]
In Vivo Antitumor Efficacy of this compound
In vivo studies using xenograft models have further substantiated the potent anti-tumor activity of this compound. Oral administration of this compound resulted in significant tumor regressions in mice bearing tumors with EGFR C797S mutations.
| Xenograft Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) |
| YU-1097 (EGFR del19/T790M/C797S) | This compound | 2.5 mg/kg, p.o., twice daily, 4 weeks | 143.1% |
| YU-1097 (EGFR del19/T790M/C797S) | This compound | 5 mg/kg, p.o., twice daily, 4 weeks | 154.0% |
| YU-1097 (EGFR del19/T790M/C797S) | This compound | 10 mg/kg, p.o., twice daily, 4 weeks | 174.1% |
| YU-1097 (EGFR del19/T790M/C797S) | This compound | 25 mg/kg, p.o., twice daily, 4 weeks | 183.2% |
| PC-9 T790M C797S | This compound | 10 mg/kg bid and 25 mg/kg bi-daily | Deep tumor regressions |
Data from MedchemExpress and other sources.[3][4]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.
Cell Proliferation Assay
The anti-proliferative activity of this compound was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Engineered Ba/F3 or solid cancer cell lines (PC-9, YU-1182, YU-1097, YUO-143) were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with increasing concentrations of this compound (typically ranging from 1 to 1000 nM) for 72 hours.[3]
-
Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence was read using a plate reader. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were calculated from the dose-response curves.
Western Blot Analysis for Phospho-EGFR Inhibition
To assess the impact of this compound on EGFR signaling, western blot analysis was performed to measure the phosphorylation of EGFR and its downstream targets.
-
Cell Treatment: Cells were treated with various concentrations of this compound (e.g., 10-100 nM) for a specified period (e.g., 6 hours).[3]
-
Cell Lysis: Following treatment, cells were lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream signaling proteins such as p-AKT, AKT, p-ERK, and ERK. Subsequently, membranes were incubated with corresponding secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified to determine the level of protein phosphorylation.
In Vivo Xenograft Studies
The in vivo antitumor activity of this compound was evaluated in mouse xenograft models.
-
Cell Implantation: Human NSCLC cells harboring EGFR C797S mutations (e.g., YU-1097, PC-9 T790M C797S) were subcutaneously implanted into immunodeficient mice.[4][5]
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, after which the mice were randomized into different treatment groups.
-
Drug Administration: this compound was administered orally (p.o.) at various doses (e.g., 2.5, 5, 10, 25 mg/kg) twice daily for a specified duration (e.g., 4 weeks).[3] A vehicle control group was also included.
-
Tumor Measurement: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Efficacy Evaluation: Antitumor efficacy was assessed by calculating the tumor growth inhibition (TGI) percentage. At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for proliferation markers like Ki67.[5]
Visualizing the Science: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: EGFR signaling pathway and points of therapeutic intervention.
Caption: Preclinical experimental workflow for evaluating this compound.
Caption: this compound overcomes C797S-mediated resistance.
Conclusion
This compound has demonstrated compelling preclinical efficacy as a potent, fourth-generation EGFR inhibitor capable of overcoming C797S-mediated resistance. Its ability to inhibit EGFR signaling and induce tumor regression in models resistant to third-generation TKIs highlights its potential as a valuable therapeutic option for NSCLC patients who have exhausted other targeted therapies. Furthermore, evidence suggests that this compound has efficient blood-brain barrier penetration, indicating its potential to treat and prevent brain metastases, a common complication in EGFR-mutated NSCLC.[1][5] The synergistic effect observed when this compound is combined with osimertinib in certain contexts also warrants further investigation.[3][5] Continued clinical development of this compound is crucial to validate these promising preclinical findings and to establish its role in the evolving landscape of NSCLC treatment.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. geneonline.com [geneonline.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. The Allelic Context of the C797S Mutation Acquired upon Treatment with Third-Generation EGFR Inhibitors Impacts Sensitivity to Subsequent Treatment Strategies | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Preclinical Profile of BI-4732: A Fourth-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for BI-4732, a novel, reversible, and ATP-competitive fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. This compound has demonstrated potent and selective activity against a range of EGFR mutations, including the clinically significant C797S resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Core Mechanism and Selectivity
This compound is designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, which can be driven by the emergence of the C797S mutation.[2] It exhibits a high degree of selectivity for mutant EGFR, including activating mutations (E19del, L858R) and the T790M and C797S resistance mutations.[1][2] Kinome selectivity profiling has shown that this compound potently inhibits EGFR L858R, T790M, and C797S with an IC50 value of 1 nmol/L, while having a minimal effect on wild-type EGFR.[3][4] This selectivity profile suggests a favorable therapeutic window with potentially reduced off-target effects.
In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated in various cell lines, including engineered Ba/F3 cells and patient-derived models harboring diverse EGFR mutations.
Table 1: In Vitro Anti-proliferative Activity of this compound in Ba/F3 Cells
| Cell Line Expressing EGFR Mutation | IC50 (nM) |
| E19del/C797S | 6 |
| L858R/C797S | 213 |
| E19del/T790M/C797S | 4 |
| L858R/T790M/C797S | 15 |
Data sourced from[4]
Table 2: In Vitro Anti-proliferative Activity of this compound in Patient-Derived Cells
| Cell Line | EGFR Mutation | IC50 (nM) |
| YU-1182 | 73 | |
| YU-1097 | E19del/T790M/C797S | 3 |
| YUO-143 | 5 | |
| PC9 | 14 | |
| PC9_DC | E19del/C797S | 25 |
Data sourced from[4]
Signaling Pathway Inhibition
This compound effectively inhibits the autophosphorylation of EGFR, which in turn blocks key downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2] This includes the PI3K-AKT and RAS-RAF-MEK-ERK cascades.[1] Immunoblotting analyses have confirmed that treatment with this compound leads to a reduction in the phosphorylation of AKT, ERK, and S6K.[4]
In Vivo Antitumor Activity
The in vivo efficacy of this compound has been demonstrated in various xenograft models, including those resistant to osimertinib.
Table 3: In Vivo Antitumor Efficacy of this compound in YU-1097 Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| This compound | 2.5 mg/kg | Twice Daily | 143.1 |
| This compound | 5 mg/kg | Twice Daily | 154.0 |
| This compound | 10 mg/kg | Twice Daily | 174.1 |
| This compound | 25 mg/kg | Twice Daily | 183.2 |
Data sourced from[4]
Oral administration of this compound resulted in significant tumor regressions in xenograft models.[1] Notably, in the YU-1097 xenograft model harboring the EGFR E19del/T790M/C797S mutations, this compound demonstrated dose-dependent antitumor activity without causing significant changes in body weight.[3][4] Furthermore, this compound has shown potent antitumor activity in intracranial models, highlighting its ability to penetrate the blood-brain barrier.[3][5] The brain permeability of this compound (Kp,uu brain homogenate 0.7) was found to be superior to that of osimertinib (Kp,uu brain homogenate 0.21) in rats.[1]
Combination Therapy
In combination with osimertinib, this compound exhibited a synergistic effect in preclinical models.[5] This combination has been shown to more robustly suppress the phosphorylation of EGFR and its downstream signaling pathways compared to either agent alone.[6] In a YU-1097 xenograft model, the combination of this compound (5 mg/kg) and osimertinib (25 mg/kg) resulted in a tumor growth inhibition of 176.2%, which was greater than the monotherapy arms.[6]
Experimental Protocols
Cell Viability Assay
Cell viability was assessed using the CellTiter-Glo assay. Cells were treated with increasing doses of this compound or osimertinib for 72 hours before the assay was performed.[3]
Xenograft Mouse Models
Six-week-old female BALB/c nude mice were subcutaneously implanted with 5 × 10^6 YU-1097 cells.[3] When the tumor volume reached approximately 200 mm³, the mice were randomized into treatment groups.[3] this compound was administered orally twice a day, while osimertinib was given once daily.[3]
PC-9 cells were subcutaneously implanted in mice. Oral administration of this compound was given twice daily with a 6-hour interval between doses.[1][2]
Immunoblotting
Cell lysates or tumor lysates were subjected to immunoblotting to assess the phosphorylation status of EGFR and its downstream signaling molecules, including AKT, ERK, and S6K.[6][7] Cells or animals were treated with the indicated drugs for a specified period (e.g., 6 hours for cells, 3 days for xenograft models) before lysis or tissue harvesting.[7][8]
Conclusion
The preclinical data for this compound strongly support its potential as a next-generation EGFR inhibitor for the treatment of non-small cell lung cancer (NSCLC).[5] Its potent activity against a wide range of EGFR mutations, including the C797S resistance mutation, its favorable selectivity profile, and its ability to penetrate the blood-brain barrier address key unmet needs in the current treatment landscape.[2][5] Further clinical development of this compound is warranted based on these compelling preclinical findings.
References
- 1. opnme.com [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bktimes.net [bktimes.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Binding of BI-4732 to EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of BI-4732, a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, to its target. The document outlines the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Binding and Activity Data
This compound is a potent, orally active, reversible, and ATP-competitive inhibitor of EGFR. It demonstrates high efficacy against various EGFR mutations, including those that confer resistance to previous generations of inhibitors, while sparing wild-type (WT) EGFR. The inhibitory activity of this compound has been quantified through various in vitro assays, with the key data summarized below.
| Target | Assay Type | Metric | Value | Reference |
| EGFR L858R/T790M/C797S | Kinase Assay | IC50 | 1 nM | [1][2][3] |
| EGFR (Wild-Type) | Kinase Assay | - | Spared | [1][2][3] |
| Downstream Signaling (p-AKT, p-ERK, p-S6K) | Cellular Assay | Inhibition | Reduction in Phosphorylation | [1][2][3] |
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the binding and activity of this compound against EGFR.
In Vitro Kinase Assay (IC50 Determination)
A luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of mutant EGFR.
Materials:
-
Recombinant human EGFR (mutant forms)
-
This compound
-
ATP
-
Kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide)
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these into the Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the 2X inhibitor solution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control.
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to all wells. The final reaction volume is 5 µL.
-
-
Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the negative control wells (no enzyme) from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Viability Assay (MTT/MTS Assay)
Cell viability assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines harboring specific EGFR mutations.
Objective: To determine the effect of this compound on the proliferation and viability of EGFR-dependent cancer cells.
Materials:
-
Cancer cell lines with relevant EGFR mutations (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible. Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of the MTS reagent directly to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the cell viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Western Blot Analysis of EGFR Pathway Phosphorylation
Western blotting is used to detect the levels of specific proteins and their phosphorylation status in cell lysates, providing insight into the mechanism of action of an inhibitor.
Objective: To verify that this compound inhibits the phosphorylation of EGFR and its key downstream signaling proteins (AKT, ERK).
Materials:
-
EGFR-mutant cancer cell lines
-
This compound
-
EGF (Epidermal Growth Factor) for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to a suitable confluency and serum-starve them if necessary.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).
-
If required, stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the change in the phosphorylation of target proteins relative to the total protein levels and the loading control.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which promote cell proliferation and survival. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the workflow for determining the IC50 value of this compound using an in vitro kinase assay.
Caption: Workflow for determining the IC50 of this compound via an in vitro kinase assay.
Logical Relationship of Experimental Characterization
The following diagram illustrates the logical flow of experiments to characterize the binding and activity of this compound.
Caption: Logical flow of experimental characterization for this compound.
References
Methodological & Application
Application Notes and Protocols for BI-4732 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4732 is a fourth-generation, reversible, and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] It demonstrates high potency against EGFR-activating mutations (such as L858R and E19del) and key resistance mutations, including T790M and C797S, while sparing wild-type (WT) EGFR.[1][2] This selective activity makes this compound a promising candidate for the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to previous generations of EGFR inhibitors.[3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cellular proliferation, survival, and differentiation. This compound exerts its inhibitory effect by competing with ATP for the binding site within the EGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various biochemical and cell-based assays. The tables below summarize the key IC50 values.
Table 1: Biochemical Activity of this compound Against EGFR Mutants
| Target Enzyme | IC50 (nM) | Assay Type |
| EGFR L858R/T790M/C797S | 1 | Kinase Assay |
| EGFR WT | >1000 | Kinase Assay |
Data sourced from MedchemExpress and opnMe portals.[1]
Table 2: Anti-proliferative Activity of this compound in Engineered Ba/F3 Cells
| Ba/F3 Cell Line Expressing | IC50 (nM) | Assay Type | Duration |
| EGFR E19del/C797S | 6 | Cell Viability | 72h |
| EGFR L858R/C797S | 213 | Cell Viability | 72h |
| EGFR E19del/T790M/C797S | 4 | Cell Viability | 72h |
| EGFR L858R/T790M/C797S | 15 | Cell Viability | 72h |
Data sourced from MedchemExpress.[1]
Table 3: Anti-proliferative Activity of this compound in NSCLC Patient-Derived Cells
| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type | Duration |
| YU-1182 | E19del/C797S | 73 | Cell Viability | 72h |
| YU-1097 | E19del/T790M/C797S | 3 | Cell Viability | 72h |
| YUO-143 | L858R/T790M/C797S | 5 | Cell Viability | 72h |
| PC9 | E19del | 14 | Cell Viability | 72h |
| PC9_DC | E19del/C797S | 25 | Cell Viability | 72h |
Data sourced from MedchemExpress.[1]
Experimental Protocols
EGFR Kinase Assay (Biochemical)
This protocol is a generalized method for determining the in vitro kinase activity of this compound against purified EGFR enzyme variants using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).
Experimental Workflow: EGFR Kinase Assay
Caption: Workflow for a luminescence-based EGFR biochemical kinase assay.
Materials:
-
Purified recombinant EGFR enzyme (wild-type or mutant)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white assay plates
-
Multichannel pipettes and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add 1 µL of each this compound dilution or vehicle control.
-
Enzyme/Substrate Addition: Add 2 µL of a solution containing the EGFR enzyme and substrate to each well.
-
Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Procedure:
-
Cell Seeding: Plate cells (e.g., Ba/F3 or NSCLC cell lines) in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol is used to assess the ability of this compound to inhibit EGFR autophosphorylation and the phosphorylation of its downstream effectors.
Materials:
-
Cell culture plates (6-well)
-
NSCLC cell lines (e.g., PC9, YU-1097)
-
This compound
-
EGF (for stimulation)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 6 hours).
-
Ligand Stimulation: Induce EGFR phosphorylation by stimulating cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and a digital imaging system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
Colony Formation Assay (Soft Agar)
This anchorage-independent growth assay assesses the long-term effect of this compound on the clonogenic survival and malignant transformation potential of cells.
Procedure:
-
Base Agar Layer: Prepare a 0.5-0.8% agar solution in culture medium and pour it into 6-well plates to form the bottom layer. Allow it to solidify.
-
Cell Suspension in Top Agar: Harvest and count the cells. Resuspend a low number of cells (e.g., 500-1000 cells/well) in a 0.3-0.4% top agar solution in culture medium.
-
Plating: Carefully layer the cell-agar suspension on top of the base layer.
-
Compound Treatment: this compound can be included in the top agar layer or added to the medium that is periodically fed to the cells.
-
Incubation: Incubate the plates at 37°C for 14-21 days, feeding the cells twice a week with a medium containing the appropriate concentration of this compound.
-
Staining and Counting: After the incubation period, stain the colonies with a solution like crystal violet.
-
Analysis: Count the number of colonies (typically defined as clusters of >50 cells) in each well. Compare the number and size of colonies in treated wells to the vehicle control to determine the inhibitory effect of this compound on anchorage-independent growth.
References
Application Notes and Protocols for BI-4732 In Vivo Xenograft Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4732 is a potent, orally bioavailable, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical xenograft models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including activating mutations (E19del and L858R) and on-target resistance mutations such as T790M and C797S.[1][4][5] this compound is also noted for its ability to penetrate the blood-brain barrier, suggesting potential efficacy against brain metastases.[1][2][5] These application notes provide a detailed overview of the methodologies for conducting in vivo xenograft studies with this compound, along with a summary of key quantitative data from published studies.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of EGFR.[2] It effectively targets the kinase activity of various EGFR mutants, including L858R, T790M, and C797S, with high potency while sparing wild-type EGFR.[2][3] Upon binding to the ATP-binding site of the EGFR kinase domain, this compound inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1][2][6] This inhibition leads to reduced cell proliferation, as evidenced by decreased Ki67 expression in tumor tissues.[2][4]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opnme.com [opnme.com]
- 4. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for BI-4732 Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-4732 is a novel, potent, and reversible fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target EGFR-activating mutations (such as exon 19 deletions and L858R) as well as on-target resistance mutations, most notably T790M and C797S, which confer resistance to earlier-generation TKIs, including osimertinib.[1][2][4] this compound spares wild-type EGFR, suggesting a lower potential for off-target toxicity.[2][5] Furthermore, its ability to penetrate the blood-brain barrier makes it a promising candidate for treating non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastasis.[1][2][4] These application notes provide recommendations for cell lines and detailed protocols for key in vitro experiments to evaluate the efficacy of this compound.
Mechanism of Action
EGFR is a transmembrane receptor that, upon ligand binding, dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[2] In many NSCLC cases, mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.[1]
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of mutant EGFR and preventing its phosphorylation.[5] This blockade leads to the downregulation of downstream signaling molecules, including AKT, ERK, and S6K, ultimately inhibiting cancer cell growth and proliferation.[5]
Recommended Cell Lines for this compound Studies
The selection of appropriate cell lines is critical for evaluating the potency and selectivity of this compound. It is recommended to use a panel of cell lines that includes those with EGFR activating mutations, acquired resistance mutations, and wild-type EGFR as a control.
| Cell Line Category | Recommended Cell Lines | EGFR Mutation Status | Rationale for Use |
| Engineered Ba/F3 Cells | Ba/F3 EGFR del19 | Exon 19 Deletion | To assess baseline activity against a common activating mutation.[2] |
| Ba/F3 EGFR L858R | L858R | To assess baseline activity against another common activating mutation.[2] | |
| Ba/F3 EGFR del19/T790M/C797S | Exon 19 Del, T790M, C797S | To test efficacy against triple-mutant osimertinib resistance.[2] | |
| Ba/F3 EGFR L858R/T790M/C797S | L858R, T790M, C797S | To confirm efficacy against a different triple-mutant background.[4][5] | |
| Ba/F3 EGFR WT | Wild-Type | To confirm selectivity and sparing of wild-type EGFR.[2][4] | |
| NSCLC Cell Lines | PC-9 | Exon 19 Deletion | A standard model for EGFR-TKI sensitive NSCLC.[2][4] |
| PC-9_DC or PC-9 T790M/C797S | Exon 19 Del, T790M, C797S | Engineered or patient-derived models of acquired resistance to 3rd-gen TKIs.[2][4] | |
| A431 | Wild-Type (Amplified) | A control cell line with high EGFR expression but no activating mutation.[2][3] | |
| A549 | Wild-Type | A common NSCLC control cell line with wild-type EGFR.[2] | |
| Patient-Derived Models | YU-1097 | Exon 19 Del, T790M, C797S | A patient-derived cell line representing post-osimertinib resistance.[4][5] |
| YU-1182 | EGFR C797S | A patient-derived model with C797S-mediated resistance.[4][5] | |
| YUO-143 | E19del, T790M, C797S | A patient-derived organoid model for more complex 3D culture studies.[4][5] |
Quantitative Data: In Vitro Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of this compound. The following table summarizes reported IC50 values across various cell lines.
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Reference |
| Ba/F3 Engineered Cells | |||
| EGFR del19 | Exon 19 Deletion | 1.1 | [2] |
| EGFR L858R | L858R | 4.6 | [2] |
| EGFR E19del/C797S | Exon 19 Del, C797S | 6 | [4][5] |
| EGFR L858R/C797S | L858R, C797S | 213 | [4][5] |
| EGFR del19/T790M/C797S | Exon 19 Del, T790M, C797S | 2.6 - 4 | [2][4][5] |
| EGFR L858R/T790M/C797S | L858R, T790M, C797S | 7.8 - 15 | [2][4][5] |
| EGFR WT (+EGF) | Wild-Type | 356 | [2] |
| NSCLC & Patient-Derived Cells | |||
| PC-9 | Exon 19 Deletion | 9 - 14 | [2][5] |
| PC-9 T790M/C797S | Exon 19 Del, T790M, C797S | 12 | [2] |
| PC-9_DC | C797S Mutation | 25 | [5] |
| YU-1097 | E19del/T790M/C797S | 3 | [4][5] |
| YU-1182 | C797S Mutation | 73 | [4][5] |
| YUO-143 | E19del/T790M/C797S | 5 | [4][5] |
| A431 | Wild-Type (Amplified) | 730 | [2] |
| A549 | Wild-Type | 1,064 | [2] |
Experimental Protocols
A general workflow for evaluating this compound in selected cell lines is depicted below.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: BI-4732 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction BI-4732 is a novel, orally active, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a reversible, ATP-competitive inhibitor that potently targets common EGFR activating mutations (such as exon 19 deletions and L858R), as well as acquired resistance mutations like T790M and C797S, while demonstrating a sparing effect on wild-type EGFR. Notably, this compound exhibits excellent blood-brain barrier penetration, making it a promising candidate for treating non-small cell lung cancer (NSCLC) with brain metastases. These application notes provide detailed protocols and dosage information for the use of this compound in preclinical mouse models based on published studies.
Mechanism of Action and Signaling Pathway EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands, dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Key pathways activated include the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This compound exerts its antitumor effect by inhibiting EGFR phosphorylation, which in turn downregulates the phosphorylation of key downstream effectors like AKT, ERK, and S6K.
BI-4732: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4732 is a potent, reversible, and ATP-competitive fourth-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] It demonstrates high efficacy against EGFR-activating mutations (such as E19del and L858R) and resistance mutations including T790M and C797S, while sparing wild-type EGFR.[2][3][4] Notably, this compound is capable of penetrating the blood-brain barrier, making it a valuable tool for studying non-small cell lung cancer (NSCLC) with brain metastases.[1][5] These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 592.69 g/mol | [6] |
| Formula | C₃₂H₃₆N₁₀O₂ | [7] |
| Appearance | Solid | [7] |
| Purity | >98% (HPLC) | [7] |
| Storage (Powder) | -20°C for 3 years | [6] |
| Storage (in Solvent) | -80°C for 1 year | [6] |
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor (TKI) by competitively binding to the ATP-binding site of the EGFR kinase domain.[1][2] This inhibition prevents the autophosphorylation and activation of EGFR, even in the presence of mutations that confer resistance to earlier-generation TKIs.[2][4] Downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades, are subsequently inhibited, leading to reduced cell proliferation and tumor growth.[1][3][4]
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (10 mM):
-
Procedure:
-
Bring the vial of this compound powder and DMSO to room temperature.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution from 5 mg of this compound (MW: 592.69 g/mol ), you would add 843.6 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
To aid dissolution, sonication is recommended.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[6]
-
Note on Sterilization: If preparing the stock solution in DMSO, sterilization is generally not necessary as DMSO has sterilizing properties. For aqueous solutions, filtration through a 0.22 µm filter is recommended.[6]
Cell Culture Treatment
The following is a general workflow for treating cells with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
- 5. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. DL-Homocystine | F. nucleatum | mutagen | TargetMol [targetmol.com]
- 7. This compound | EGFR inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for BI-4732 in Patient-Derived Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4732 is a fourth-generation, orally active, and reversible ATP-competitive epidermal growth factor receptor (EGFR) inhibitor. It demonstrates high potency against EGFR activating mutations (such as L858R and exon 19 deletions), the T790M resistance mutation, and critically, the C797S mutation which confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. This compound also exhibits excellent blood-brain barrier penetration, making it a promising candidate for treating non-small cell lung cancer (NSCLC) with brain metastases. Patient-derived organoids (PDOs) are increasingly recognized as a superior preclinical model system, recapitulating the genetic and phenotypic heterogeneity of the original tumor. These 3D in vitro models are invaluable for assessing the efficacy of targeted therapies like this compound in a patient-relevant context.
These application notes provide a comprehensive guide for utilizing this compound in patient-derived organoid models of NSCLC, covering its mechanism of action, protocols for key experiments, and data interpretation.
Mechanism of Action
This compound functions by inhibiting the kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. Its ability to target the C797S mutation, which prevents the covalent binding of irreversible inhibitors like osimertinib, positions it as a critical agent for patients who have developed resistance to third-generation TKIs.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Data Presentation
The following table summarizes the in vitro anti-proliferative activity of this compound in various patient-derived cell lines and a patient-derived organoid model, YUO-143, harboring different EGFR mutations.
| Model | EGFR Mutation(s) | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| YU-1182 (Cell Line) | E19del, C797S | 73 | >1000 | |
| YU-1097 (Cell Line) | E19del, T790M, C797S | 3 | >1000 | |
| YUO-143 (Organoid) | L858R, T790M, C797S | 5 | >1000 | |
| PC9 (Cell Line) | E19del | 14 | 14 | |
| PC9_DC (Cell Line) | E19del, C797S | 25 | >1000 |
Experimental Protocols
Establishment of Patient-Derived Organoids from NSCLC Tumors
This protocol is adapted from established methods for generating lung cancer organoids.
Materials:
-
Fresh NSCLC tumor tissue
-
Advanced DMEM/F12 medium
-
Penicillin-Streptomycin
-
Collagenase Type II
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Matrigel® (growth factor reduced)
-
Organoid growth medium (see below for formulation)
-
70 µm cell strainer
Organoid Growth Medium Formulation:
-
Advanced DMEM/F12
-
1x B27 supplement
-
1x N2 supplement
-
10 mM HEPES
-
1x GlutaMAX
-
100 ng/mL Noggin
-
50 ng/mL human EGF
-
100 ng/mL R-spondin1
-
10 µM Y-27632 (ROCK inhibitor)
-
10 mM Nicotinamide
-
500 ng/mL FGF-10
-
1 µM SB202190 (p38 inhibitor)
Procedure:
-
Collect fresh tumor tissue in cold Advanced DMEM/F12 with 1% Penicillin-Streptomycin.
-
Mechanically mince the tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments in a solution of Collagenase Type II (1 mg/mL) and DNase I (10 µg/mL) in Advanced DMEM/F12 for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the digestion with an equal volume of Advanced DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of organoid growth medium.
-
Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.
-
Plate 50 µL domes of the Matrigel®-cell suspension mixture into the center of wells of a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to solidify the Matrigel®.
-
Gently add 500 µL of organoid growth medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically disrupting the Matrigel® domes and replating.
Caption: Workflow for establishing patient-derived organoids.
Drug Treatment and Viability Assay (CellTiter-Glo® 3D)
Materials:
-
Established NSCLC PDOs
-
This compound
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Harvest established PDOs and dissociate them into small fragments or single cells.
-
Resuspend the organoid fragments/cells in Matrigel® and plate 10 µL domes in a 96-well plate.
-
After Matrigel® solidification, add 100 µL of organoid growth medium.
-
Allow organoids to form for 3-4 days.
-
Prepare a serial dilution of this compound in organoid growth medium.
-
Carefully remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the dose-response curve in appropriate software.
Immunoblotting for Pathway Analysis
Materials:
-
Treated and untreated PDOs
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (
Techniques for Assessing BI-4732 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4732 is a fourth-generation, reversible, ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated potent anti-tumor activity against non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including activating mutations (E19del and L858R), the T790M resistance mutation, and the C797S mutation, which confers resistance to third-generation TKIs like osimertinib. Notably, this compound spares wild-type EGFR, potentially reducing off-target toxicity. Furthermore, it exhibits excellent blood-brain barrier penetration, making it a promising candidate for treating brain metastases.
These application notes provide a detailed overview of the techniques and protocols for assessing the efficacy of this compound in both in vitro and in vivo settings. The following sections include quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cell lines with different EGFR mutation statuses. The following tables summarize its half-maximal inhibitory concentrations (IC50) from cell viability assays and tumor growth inhibition (TGI) from in vivo xenograft studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in Engineered Ba/F3 Cells
| Cell Line (EGFR Mutation) | This compound IC50 (nM) |
| EGFR_E19del/C797S | 6 |
| EGFR_L858R/C797S | 213 |
| EGFR_E19del/T790M/C797S | 4 |
| EGFR_L858R/T790M/C797S | 15 |
Table 2: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| PC9 | E19del | 14 |
| PC9_DC | E19del/C797S | 25 |
| YU-1182 | E19del/C797S | 73 |
| YU-1097 | E19del/T790M/C797S | 3 |
| YUO-143 | E19del/T790M/C797S | 5 |
Table 3: In Vivo Efficacy of this compound in a YU-1097 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., twice daily) | Tumor Growth Inhibition (TGI) (%) |
| This compound | 2.5 | 143.1 |
| This compound | 5 | 154.0 |
| This compound | 10 | 174.1 |
| This compound | 25 | 183.2 |
Signaling Pathway and Experimental Workflow
The following diagrams visualize the EGFR signaling pathway targeted by this compound and the general experimental workflow for assessing its efficacy.
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
NSCLC cell lines with relevant EGFR mutations (e.g., PC9, YU-1097)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium into an opaque-walled 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range is 1 nM to 1000 nM.
-
Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other values.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 1-30 nM).
-
Replace the medium with fresh drug-containing medium every 3-4 days.
-
-
Colony Formation:
-
Incubate the plates for 14-21 days, or until visible colonies are formed in the control wells.
-
-
Staining and Quantification:
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Western Blot Analysis for EGFR Signaling Pathway
This protocol is used to detect the phosphorylation status of EGFR and its downstream targets, providing a mechanistic insight into the action of this compound.
Materials:
-
NSCLC cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 6 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and incubate with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
NSCLC cell lines (e.g., YU-1097)
-
This compound formulation for oral administration (e.g., in 0.5% natrosol)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 YU-1097 cells in 100 µL PBS into the flanks of 6-week-old female BALB/c nude mice.
-
-
Treatment:
-
Monitor tumor growth. When tumors reach a volume of approximately 200 mm³, randomize the mice into treatment and control groups (n=10 per group).
-
Administer this compound orally twice a day at the desired doses (e.g., 2.5, 5, 10, 25 mg/kg). Administer the vehicle to the control group.
-
Monitor the body weight of the mice as a measure of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²) / 2.
-
Continue treatment for a specified period (e.g., 4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry for Ki67).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control group.
-
Generate tumor growth curves and waterfall plots to visualize the treatment effect.
-
Application Notes and Protocols for BI-4732 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4732 is a fourth-generation, orally active, reversible, and ATP-competitive epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated significant preclinical efficacy against non-small cell lung cancer (NSCLC) harboring various EGFR mutations, including activating mutations (E19del and L858R), the T790M resistance mutation, and the C797S resistance mutation, which confers resistance to third-generation TKIs like osimertinib.[1][2][3] Notably, this compound exhibits a synergistic antitumor effect when used in combination with osimertinib, particularly in models with C797S-mediated resistance.[2][4] Furthermore, its ability to penetrate the blood-brain barrier makes it a promising candidate for treating brain metastases.[1][5]
These application notes provide an overview of this compound's mechanism of action, summarize key preclinical data for its use in combination therapy, and offer detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action: Overcoming Osimertinib Resistance
Osimertinib, a third-generation EGFR TKI, is a standard treatment for NSCLC with EGFR-sensitizing and T790M resistance mutations.[6] However, acquired resistance to osimertinib often develops, frequently through the emergence of a C797S mutation in the EGFR kinase domain.[6][7] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib.
This compound, as a reversible inhibitor, does not rely on covalent bond formation and can effectively inhibit the kinase activity of EGFR even in the presence of the C797S mutation.[3] The combination of this compound and osimertinib has shown a synergistic effect.[4] This is likely due to the complementary activity of the two drugs: osimertinib effectively inhibits EGFR with activating and T790M mutations, while this compound targets the osimertinib-resistant C797S mutant clones. This dual approach can potentially delay or overcome the emergence of resistance.
The downstream signaling pathways inhibited by this compound include the PI3K/AKT and MAPK/ERK pathways, leading to reduced phosphorylation of key signaling molecules like AKT, ERK, and S6K.[1]
Signaling Pathway of this compound and Osimertinib Combination
Caption: EGFR signaling pathway and points of inhibition by this compound and osimertinib.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound as a single agent and in combination with osimertinib.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 values)
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| Ba/F3 | E19del/C797S | 6 |
| Ba/F3 | L858R/C797S | 213 |
| Ba/F3 | E19del/T790M/C797S | 4 |
| Ba/F3 | L858R/T790M/C797S | 15 |
| YU-1182 | Patient-derived | 73 |
| YU-1097 | Patient-derived (E19del/T790M/C797S) | 3 |
| YUO-143 | Patient-derived | 5 |
| PC9 | E19del | 14 |
| PC9_DC | E19del/C797S | 25 |
| Data sourced from MedchemExpress.[1] |
Table 2: In Vivo Antitumor Efficacy of this compound in YU-1097 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition (TGI) Rate |
| This compound | 2.5 | p.o., twice daily | 143.1% |
| This compound | 5 | p.o., twice daily | 154.0% |
| This compound | 10 | p.o., twice daily | 174.1% |
| This compound | 25 | p.o., twice daily | 183.2% |
| This compound + Osimertinib | 5 + 25 | p.o., twice daily | Showed greater tumor regression than monotherapy |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the anti-proliferative activity of this compound alone and in combination with osimertinib in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC9, YU-1097, Ba/F3 expressing relevant EGFR mutations)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Osimertinib (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Multichannel pipette
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and osimertinib in complete medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) and no-treatment control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for In Vitro Cell Viability Assay
Caption: A streamlined workflow for assessing cell viability after drug treatment.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
6-well plates
-
This compound and osimertinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound, osimertinib, or the combination for 6 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
-
Detection and Analysis:
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ.
-
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound in combination with osimertinib.
Materials:
-
6-week-old female BALB/c nude mice
-
YU-1097 human NSCLC cells
-
PBS
-
Matrigel (optional)
-
This compound and osimertinib for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Subcutaneously inject 5 x 10^6 YU-1097 cells in 100 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.[8]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers.
-
When tumors reach a volume of approximately 200 mm³, randomize mice into treatment groups (e.g., vehicle, this compound alone, osimertinib alone, this compound + osimertinib).[8]
-
-
Drug Administration:
-
Administer drugs by oral gavage. A representative dosing schedule is this compound at 5 mg/kg twice daily and osimertinib at 25 mg/kg once daily for 4 weeks.[1]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., western blotting, immunohistochemistry for Ki67).
-
-
Data Analysis:
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI).
-
Perform statistical analysis to compare treatment groups.
-
Logical Relationship in Combination Therapy
Caption: Logical flow illustrating how this compound and osimertinib combination overcomes resistance.
Conclusion
This compound, particularly in combination with osimertinib, represents a promising therapeutic strategy for overcoming resistance in EGFR-mutated NSCLC. The provided protocols offer a framework for preclinical evaluation of this and other combination therapies. Careful optimization of these protocols will be crucial for obtaining robust and reproducible data to guide further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. The great need to overcome osimertinib resistance in advanced non-small cell lung cancer: from combination strategies to fourth-generation tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Measuring Target Engagement of BI-4732 in Cellular Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BI-4732 is a fourth-generation, orally active, and reversible ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It demonstrates high potency against EGFR activating mutations (such as E19del and L858R) and, critically, against mutations that confer resistance to previous generations of EGFR inhibitors, including T790M and C797S, while sparing wild-type EGFR.[1][2][4] The mechanism of action of this compound involves the inhibition of EGFR kinase activity, which in turn leads to the suppression of downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][2] This document provides detailed protocols for measuring the target engagement of this compound with EGFR in a cellular context, enabling researchers to quantify the interaction of the compound with its intended target and to assess its downstream pharmacological effects.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various EGFR mutant cell lines. This data is essential for designing target engagement experiments with appropriate compound concentrations.
Table 1: Anti-proliferative Activity of this compound in Ba/F3 Cells
| Cell Line (EGFR Mutation) | This compound IC50 (nM) |
| EGFR_E19del/C797S | 6[1][5] |
| EGFR_L858R/C797S | 213[1][5] |
| EGFR_E19del/T790M/C797S | 4[1][5] |
| EGFR_L858R/T790M/C797S | 15[1][5] |
| Wild-Type EGFR | >1000[5] |
Table 2: Anti-proliferative Activity of this compound in NSCLC Patient-Derived Cells
| Cell Line | This compound IC50 (nM) |
| YU-1182 | 73[1] |
| YU-1097 | 3[1] |
| YUO-143 | 5[1] |
| PC9 | 14[1] |
| PC9_DC | 25[1] |
Signaling Pathway Overview
This compound inhibits the autophosphorylation of EGFR, thereby blocking the activation of downstream signaling cascades. The two primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, both of which are critical for cell proliferation, survival, and differentiation.[2]
Experimental Protocols
This section provides detailed protocols for three key experimental approaches to measure the target engagement of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Direct Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[6][7][8]
Materials:
-
Cell line expressing the EGFR variant of interest (e.g., NCI-H1975 for L858R/T790M)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
Reagents and equipment for Western blotting (see Protocol 3)
-
Primary antibody against total EGFR
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
After treatment, harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control.
-
-
Cell Lysis:
-
Immediately after the heat challenge, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection of Soluble EGFR:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble EGFR in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the normalized amount of soluble EGFR as a function of temperature.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in the Tm in the presence of this compound indicates target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (EGFR) and a fluorescently labeled tracer that binds to the same target. A test compound like this compound will compete with the tracer for binding to EGFR, leading to a decrease in the BRET signal.[5][9][10]
Materials:
-
HEK293 cells or other suitable cell line
-
Expression vector for NanoLuc®-EGFR fusion protein
-
Transfection reagent
-
White, opaque 96- or 384-well assay plates
-
This compound
-
NanoBRET™ Kinase Tracer (appropriate for EGFR)
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Transfection:
-
Transfect cells with the NanoLuc®-EGFR expression vector according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and plate them in the white-bottom assay plates.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions or vehicle control to the cells.
-
Add the NanoBRET™ tracer at a predetermined optimal concentration.
-
Incubate at 37°C for a specified time (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
-
Substrate Addition:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
-
BRET Measurement:
-
Measure the luminescence signal at two wavelengths (typically 460 nm for the donor and >600 nm for the acceptor) using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Protocol 3: Western Blotting for Downstream Pathway Inhibition
This protocol assesses the pharmacodynamic effect of this compound by measuring the phosphorylation status of EGFR and its key downstream signaling proteins, AKT and ERK. A reduction in the phosphorylation of these proteins indicates successful target engagement and inhibition by this compound.[11][12][13]
Materials:
-
Cell line of interest
-
This compound
-
EGF (Epidermal Growth Factor) for stimulation
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-EGFR (e.g., Tyr1068)
-
Total EGFR
-
Phospho-AKT (e.g., Ser473)
-
Total AKT
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Total ERK1/2
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Treatment and Stimulation:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. clinpgx.org [clinpgx.org]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 10. promegaconnections.com [promegaconnections.com]
- 11. benchchem.com [benchchem.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-4732 in EGFR Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical transmembrane protein that plays a central role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1] While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of resistance mutations, such as T790M and C797S, presents a significant clinical challenge.[1]
This compound is a novel, potent, and reversible fourth-generation EGFR-TKI designed to address this unmet need.[1][2][3] It is an ATP-competitive inhibitor that demonstrates high efficacy against EGFR activating mutations (e.g., E19del, L858R), the T790M resistance mutation, and the particularly challenging C797S mutation, while sparing wild-type EGFR.[1][3][4] Furthermore, this compound exhibits excellent blood-brain barrier penetration, making it a promising candidate for treating brain metastases associated with EGFR-mutated NSCLC.[2][3][5] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in in vitro and in vivo studies of EGFR signaling pathways.
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[4] Upon binding of a ligand, such as EGF, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues. This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[2] this compound effectively blocks the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling pathways. This inhibition leads to reduced phosphorylation of key signaling molecules such as AKT, ERK, and S6K.[4]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. promega.com [promega.com]
- 3. OUH - Protocols [ous-research.no]
- 4. ch.promega.com [ch.promega.com]
- 5. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Troubleshooting & Optimization
BI-4732 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of BI-4732, a potent, fourth-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO can be due to several factors. Firstly, ensure you are using newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[3] One supplier suggests that achieving a concentration of 2 mg/mL (3.37 mM) may require ultrasonication, warming, and heating to 60°C.[3] For higher concentrations, it is recommended to perform in-house solubility tests to determine the precise limit under your specific conditions.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: this compound has very low aqueous solubility (<1 µg/mL at pH 7).[1][2] Therefore, precipitation upon dilution of a DMSO stock into aqueous media is a common issue. To mitigate this, it is crucial to dilute the DMSO stock into the aqueous buffer with vigorous vortexing. It is also advisable not to exceed a final DMSO concentration of 0.5% in your cell-based assays, as higher concentrations can be toxic to cells. If precipitation persists, consider using a formulation with excipients for your specific application. For instance, in vivo studies have successfully used 0.5% natrosol (acidified with HCl) for oral administration and 25% HP-β-CD for intravenous administration.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. For the solid compound (powder), it is recommended to store it at -20°C for up to 12 months or at 4°C for up to 6 months.[4] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light.[3] Recommended storage for stock solutions is at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q4: Is this compound stable in aqueous solutions?
A4: While specific data on the stability of this compound in various aqueous buffers is limited, its low aqueous solubility suggests that it may not be stable for extended periods in aqueous solutions, especially at neutral pH. For experiments requiring aqueous dilutions, it is best to prepare them fresh from a DMSO stock solution immediately before use.
Data Presentation
This compound Solubility
| Solvent | Concentration | Method/Notes |
| DMSO | 2 mg/mL (3.37 mM) | Requires ultrasonic and warming and heat to 60°C. Use newly opened DMSO.[3] |
| DMSO | 10 mM | No specific method provided. |
| Aqueous (pH 7) | <1 µg/mL | Very low solubility.[1][2] |
This compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 12 Months | |
| 4°C | 6 Months | ||
| In Solvent (e.g., DMSO) | -80°C | 6 Months | Protect from light; aliquot to avoid freeze-thaw cycles.[3] |
| -20°C | 1 Month | Protect from light; aliquot to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Preparation: Before opening, bring the vial of this compound powder to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration. The molecular weight of this compound is 592.69 g/mol .[3]
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution in a water bath and gently warm it to aid dissolution. Be cautious not to overheat the solution.
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]
Protocol for In Vitro Phospho-EGFR Inhibition Assay
-
Cell Seeding: Seed cells (e.g., PC-9) in appropriate culture plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound stock solution in a serum-free medium. Add the diluted inhibitor to the cells and incubate for the desired time (e.g., 6 hours).[1][2] Include appropriate vehicle (DMSO) and no-treatment controls.
-
Cell Lysis: After incubation, aspirate the medium, wash the cells with ice-cold PBS, and add cell lysis buffer to prepare the cell lysates.
-
Analysis: Analyze the levels of phosphorylated EGFR (p-EGFR) and total EGFR in the cell lysates using a suitable method such as Western blotting or ELISA.
Visualizations
EGFR Signaling Pathway
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades, primarily the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, leading to cell proliferation and survival.[1][2][5]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
This compound Troubleshooting Workflow
This workflow provides a logical sequence of steps to troubleshoot common solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Optimizing BI-4732 Concentration for IC50 Determination: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for determining the IC50 concentration of BI-4732.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, reversible, and ATP-competitive fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2][3][4] It has demonstrated potent anti-proliferative activity against non-small cell lung cancer (NSCLC) cells harboring EGFR activating mutations (such as E19del and L858R) as well as on-target resistance mutations like T790M and C797S, while showing less activity against wild-type EGFR.[1][2][3][4] Its mechanism of action involves inhibiting the kinase activity of EGFR, which subsequently reduces the phosphorylation of downstream signaling proteins such as AKT, ERK, and S6K.[1]
Q2: In which cell lines has the IC50 of this compound been determined?
The IC50 of this compound has been determined in various cell lines, including engineered Ba/F3 cells expressing different EGFR mutations and patient-derived NSCLC cell lines. The potency of this compound varies depending on the specific EGFR mutation present in the cell line.
Q3: What are some common causes for variability in IC50 values?
Variability in IC50 values for a specific compound can arise from several factors:
-
Experimental Conditions: Differences in cell culture media, incubation time, temperature, and the duration of drug exposure can all influence the calculated IC50.[5]
-
Compound Purity and Handling: The purity of the this compound used can affect its activity. Improper storage or handling can lead to degradation of the compound.[5]
-
Cell Line Integrity: Genetic drift in cell lines over time can alter their sensitivity to inhibitors.
-
Assay Methodology: The choice of assay (e.g., MTT, CellTiter-Glo) and variations in the protocol can lead to different IC50 values.[5]
-
Data Analysis: The software and statistical methods used to calculate the IC50 from the dose-response curve can also contribute to variability.[6]
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors during compound dilution or addition, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To minimize edge effects, consider not using the outer wells of the plate for experimental data or fill them with sterile PBS or media.
-
Problem 2: The dose-response curve is not sigmoidal or does not reach a plateau.
-
Possible Cause: The concentration range of this compound tested may be too narrow or not centered around the IC50. The compound may have low solubility at higher concentrations, or the incubation time may be insufficient.
-
Solution:
-
Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) to determine the approximate IC50.
-
Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture media. Check for precipitation at higher concentrations.
-
Optimize the incubation time. A 72-hour incubation is often used for cell proliferation assays.[1]
-
Problem 3: The calculated IC50 value is significantly different from published values.
-
Possible Cause: As mentioned in the FAQs, differences in experimental conditions are a primary reason for discrepancies in IC50 values between labs.[7] This can include differences in cell line passage number, serum concentration in the media, or the specific endpoint being measured.[5]
-
Solution:
-
Carefully review and standardize your experimental protocol with the details provided in the literature if possible.
-
Ensure the characteristics of your cell line (e.g., EGFR mutation status) match those reported.
-
Consider that the IC50 is a relative value and its absolute number can be influenced by assay conditions. The Ki (inhibition constant) is a more absolute measure of potency.[8]
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | EGFR Mutation(s) | IC50 (nM) |
| Ba/F3 | E19del/C797S | 6 |
| Ba/F3 | L858R/C797S | 213 |
| Ba/F3 | E19del/T790M/C797S | 4 |
| Ba/F3 | L858R/T790M/C797S | 15 |
| YU-1182 | Patient-Derived | 73 |
| YU-1097 | E19del/T790M/C797S | 3 |
| YUO-143 | E19del/T790M/C797S | 5 |
| PC9 | E19del | 14 |
| PC9_DC | E19del/C797S | 25 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general framework for determining the IC50 of this compound. Optimization may be required for specific cell lines and laboratory conditions.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of media).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.
-
Add the diluted compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Include wells with cells and vehicle only (negative control) and wells with media only (background).
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for common IC50 determination issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. opnme.com [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
BI-4732 In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using BI-4732 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, reversible, and ATP-competitive fourth-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] It is designed to target EGFR-activating mutations (such as E19del and L858R) as well as the T790M and C797S resistance mutations that can emerge after treatment with earlier-generation EGFR tyrosine kinase inhibitors (TKIs).[3][4][5] this compound works by inhibiting the kinase activity of these EGFR mutants, thereby blocking downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cell proliferation and survival.[1][5] Notably, it spares wild-type EGFR, which may reduce some of the side effects associated with less selective EGFR inhibitors.[2][6]
Q2: In which cancer models is this compound expected to be effective?
This compound has demonstrated significant antitumor efficacy in preclinical models of non-small cell lung cancer (NSCLC) harboring various EGFR mutations.[3][4] It is particularly effective in models with the C797S mutation, which confers resistance to third-generation TKIs like osimertinib.[3][7] Efficacy has been shown in patient-derived xenograft (PDX), cell-derived xenograft (CDX), and organoid models with EGFR mutations.[3][4] Given its excellent blood-brain barrier penetration, this compound is also highly effective in intracranial tumor models.[3][4][7]
Q3: What are the key advantages of using this compound in preclinical studies?
The primary advantages of this compound include:
-
Broad activity against resistance mutations: It potently inhibits EGFR with the C797S mutation, a key mechanism of resistance to osimertinib.[3][7]
-
High potency: It demonstrates low nanomolar IC50 values against relevant EGFR mutations.[1][2]
-
Excellent blood-brain barrier penetration: This makes it a promising agent for studying and treating brain metastases.[3][4][6]
-
Oral bioavailability: this compound is orally active, simplifying its administration in in vivo studies.[1][6]
-
Synergistic potential: It has shown synergistic effects when used in combination with osimertinib.[3][4][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition | Incorrect dosage or administration schedule. | The effective dose can vary between models. In a YU-1097 xenograft model, oral administration of 2.5, 5, 10, and 25 mg/kg twice daily resulted in significant tumor growth inhibition.[1] Consider dose-response studies to determine the optimal dose for your specific model. |
| Poor drug formulation or stability. | For oral administration, this compound can be formulated in 0.5% natrosol (acidified with HCl).[6] Ensure the formulation is prepared fresh and administered consistently. | |
| Tumor model heterogeneity. | The genetic background of the tumor model is critical. Confirm the presence of the target EGFR mutations (e.g., E19del, T790M, C797S) in your cell lines or PDX models. | |
| Unexpected Toxicity or Adverse Effects (e.g., weight loss) | Off-target effects or high dosage. | Although this compound spares wild-type EGFR, high doses may still lead to toxicity. Monitor animal body weight and general health daily. If significant weight loss is observed, consider reducing the dose or adjusting the treatment schedule. In a YU-1097 xenograft study, mice treated with this compound did not show significant body weight changes.[8] |
| Formulation issues. | The vehicle used for administration could contribute to toxicity. Ensure the vehicle is well-tolerated by the animal model. | |
| Variability in Results Between Animals | Inconsistent tumor implantation. | Ensure consistent cell numbers and injection volumes for subcutaneous or orthotopic implantation. For the YU-1097 xenograft model, 5 x 10^6 cells in 100 µL PBS were implanted subcutaneously.[1][7] |
| Differences in drug metabolism. | While this compound has shown high bioavailability in mice and rats[6], individual animal metabolism can vary. Ensure a sufficiently large cohort to account for biological variability. | |
| Challenges in Intracranial Models | Inadequate drug delivery to the brain. | This compound has demonstrated superior brain permeability compared to osimertinib.[6] However, ensure proper administration to maximize systemic exposure. |
| Tumor take-rate and monitoring. | Intracranial tumor models can be challenging to establish and monitor. Utilize non-invasive imaging techniques (e.g., bioluminescence, MRI) to track tumor growth and response to treatment. |
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| YU-1182 | 73 | |
| YU-1097 | E19del/T790M/C797S | 3 |
| YUO-143 | 5 | |
| PC9 | 14 | |
| PC9_DC | 25 | |
| Data sourced from MedchemExpress product information.[1] |
Table 2: In Vivo Dosing and Efficacy in a YU-1097 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (TGI) |
| This compound | 2.5 mg/kg | p.o. twice daily | 143.1% |
| This compound | 5 mg/kg | p.o. twice daily | - |
| This compound | 10 mg/kg | p.o. twice daily | - |
| This compound | 25 mg/kg | p.o. twice daily | - |
| This compound + Osimertinib | 5 mg/kg + 25 mg/kg | p.o. twice daily | - |
| Data for TGI was only available for the 2.5 mg/kg dose group.[1] |
Experimental Protocols
1. Cell-Derived Xenograft (CDX) Model for Antitumor Activity
-
Cell Line: YU-1097 (harboring EGFR E19del/T790M/C797S mutations).[1]
-
Implantation: 5 x 10^6 YU-1097 cells in 100 µL of PBS are subcutaneously implanted into the flanks of the mice.[1][7]
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment groups. This compound is administered orally (p.o.) twice daily for a specified period (e.g., 4 weeks).[1]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumor growth inhibition (TGI) is calculated to assess efficacy.
2. Intracranial Brain-Metastasis Mouse Model
-
Objective: To evaluate the intracranial antitumor activity of this compound.[3][4]
-
Methodology: While the specific cell line and implantation technique are not detailed in the provided search results, a general protocol involves the stereotactic injection of luciferase-tagged tumor cells into the brain of immunodeficient mice.
-
Treatment: Oral administration of this compound at a predetermined dose and schedule.
-
Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging. Animal survival and neurological symptoms are also recorded.
-
Endpoint: Analysis of median survival and changes in tumor burden.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a subcutaneous xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Interpreting unexpected results with BI-4732
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-4732, a potent, fourth-generation epidermal growth factor receptor (EGFR) inhibitor.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of EGFR Signaling Pathways
Question: We are using this compound in our non-small cell lung cancer (NSCLC) cell lines with known EGFR mutations (E19del/T790M/C797S), but we are not observing the expected potent inhibition of downstream signaling pathways such as AKT and ERK phosphorylation. What could be the underlying cause?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Verification: Confirm the integrity and concentration of the this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Recommendation: Prepare fresh dilutions from a new stock vial for each experiment. Validate the concentration using analytical methods if possible.
-
-
Cell Line Authenticity and Passage Number:
-
Verification: Authenticate the cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated.
-
Recommendation: Use low-passage number cells, as prolonged culturing can lead to genetic drift and altered signaling pathways.
-
-
Experimental Conditions:
-
Verification: Review the experimental protocol, particularly the treatment duration and serum concentration in the media.
-
Recommendation: A 6-hour treatment with this compound has been shown to be effective in reducing the phosphorylation of AKT, ERK, and S6K.[1] Ensure that the serum concentration in the media is not excessively high, as growth factors in the serum can competitively activate EGFR and other receptor tyrosine kinases, potentially masking the inhibitory effect of this compound.
-
-
Activation of Bypass Signaling Pathways:
-
Hypothesis: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of EGFR.
-
Recommendation: Perform a phosphokinase array to screen for the activation of other receptor tyrosine kinases (e.g., MET, HER2) or downstream signaling nodes.
-
Experimental Protocol: Western Blot for Phospho-EGFR and Downstream Signaling
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., PC-9, YU-1097) and grow to 70-80% confluency. Serum starve the cells overnight, then treat with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK should be observed in sensitive cell lines.
Signaling Pathway: Expected Inhibition by this compound
Caption: Expected inhibition of the EGFR signaling pathway by this compound.
Issue 2: Reduced In Vivo Efficacy Despite Potent In Vitro Activity
Question: Our in vitro studies with this compound showed excellent anti-proliferative activity with low nanomolar IC50 values. However, in our mouse xenograft model, we are not observing the expected tumor regression. What could be the reason for this discrepancy?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability:
-
Verification: Review the formulation and route of administration. This compound is orally active and has been formulated in 0.5% natrosol for in vivo studies.[2]
-
Recommendation: Conduct a pharmacokinetic study to determine the plasma and tumor concentrations of this compound in your animal model to ensure adequate drug exposure. This compound has shown high bioavailability in mice and rats.[2]
-
-
Dosing Regimen:
-
Tumor Microenvironment:
-
Hypothesis: The tumor microenvironment can influence drug efficacy. Factors such as hypoxia, stromal interactions, and the presence of infiltrating immune cells can confer resistance.
-
Recommendation: Analyze the tumor microenvironment using immunohistochemistry (IHC) or flow cytometry to assess for markers of hypoxia, fibrosis, and immune cell populations.
-
-
Blood-Brain Barrier Penetration (for intracranial models):
Data Summary: In Vitro and In Vivo Efficacy of this compound
| Model | EGFR Mutation | This compound IC50 (nM) | In Vivo Dose | Tumor Growth Inhibition (TGI) |
| Ba/F3 | E19del/T790M/C797S | 4 | N/A | N/A |
| Ba/F3 | L858R/T790M/C797S | 15 | N/A | N/A |
| YU-1097 | E19del/T790M/C797S | 3 | 2.5-25 mg/kg, p.o., twice daily | 143.1% - 183.2% |
| PC-9 | E19del | 14 | 10-25 mg/kg, p.o., twice daily | Significant tumor regression |
| PC-9 | E19del/T790M/C797S | N/A | 25 mg/kg, p.o., twice daily | Significant tumor regression |
Data compiled from multiple sources.[1][3][4]
Experimental Workflow: Troubleshooting Reduced In Vivo Efficacy
Caption: A logical workflow for troubleshooting suboptimal in vivo results.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound?
This compound is a highly selective EGFR inhibitor, particularly for mutant forms of EGFR over wild-type EGFR.[1][2] In a kinase panel of 442 kinases, this compound showed selectivity for 340 targets (≤ 75% inhibition at 1 µM).[2][3] It hit only 7 out of 44 kinases with more than 50% inhibition at a high concentration of 10 µM.[2][3]
Q2: Can this compound be used in combination with other EGFR inhibitors?
Yes, studies have shown that this compound can act synergistically with the third-generation EGFR inhibitor, osimertinib, especially in models with EGFR C797S-mediated resistance.[4][6] The combination has demonstrated greater tumor regression than either agent alone.[4]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Q4: What are the known off-target effects of this compound?
While this compound is highly selective for EGFR, at high concentrations (10 µM), it can inhibit other kinases.[2][3] Researchers should be mindful of potential off-target effects, especially when using high concentrations in their experiments. If unexpected phenotypes are observed, it is recommended to perform a broader kinase profiling to identify potential off-targets.
Q5: How does this compound overcome the C797S resistance mutation?
The C797S mutation confers resistance to third-generation covalent EGFR inhibitors like osimertinib by removing the cysteine residue required for covalent binding. This compound is a reversible, ATP-competitive inhibitor that does not rely on covalent binding to the C797 residue, allowing it to effectively inhibit EGFR even in the presence of the C797S mutation.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. bktimes.net [bktimes.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
Technical Support Center: Investigating Off-Target Effects of BI-4732
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of BI-4732, a fourth-generation epidermal growth factor receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a reversible, ATP-competitive EGFR inhibitor. It is highly potent against EGFR-activating mutations (such as E19del and L858R) and on-target resistance mutations, including T790M and C797S, while sparing wild-type EGFR.[1][2][3][4][5] this compound's mechanism of action involves the inhibition of EGFR and the subsequent reduction in phosphorylation of downstream signaling proteins like AKT, ERK, and S6K.[2]
Q2: Are there any known off-target effects of this compound?
While this compound is designed to be a selective EGFR inhibitor, in vitro kinase profiling has revealed some off-target activity at higher concentrations. In a SafetyScreen44™ kinase panel, this compound inhibited 7 out of 44 kinases by more than 50% at a concentration of 10 µM.[1] In a broader kinase panel of 442 kinases, it showed selectivity for 340 targets (≤ 75% inhibition at 1 µM).[1] The specific identities of these off-target kinases are not fully detailed in publicly available literature, necessitating further investigation for a comprehensive understanding of its selectivity profile.
Q3: My cells treated with this compound show a phenotype inconsistent with EGFR inhibition. What could be the cause?
Unexpected phenotypes could arise from several factors:
-
Off-target effects: this compound may be interacting with other cellular proteins, leading to the observed phenotype. It is crucial to perform off-target profiling to identify potential alternative targets.[6][7]
-
Paradoxical pathway activation: In some cases, kinase inhibitors can paradoxically activate signaling pathways.[6][7] This can occur through various mechanisms, including feedback loops or disruption of protein complexes.
-
Cellular context: The off-target effects and overall cellular response to an inhibitor can be highly dependent on the specific cell line and its unique proteomic and genomic landscape.
-
Metabolites: The metabolic products of this compound could have their own biological activities.
Q4: How can I identify the specific off-targets of this compound in my experimental system?
Several unbiased, proteome-wide methods can be employed:
-
Kinome Profiling: This involves screening this compound against a large panel of kinases to determine its inhibitory activity across the kinome.[8][9][10] This is a direct way to identify other kinases that this compound might inhibit.
-
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can identify protein targets of small molecules directly in complex biological samples.[11][12][13]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand.[14][15][16][17][18] An increase in a protein's thermal stability upon this compound treatment suggests a direct binding interaction.
Q5: I have performed a kinome scan and have a list of potential off-target kinases. What are the next steps?
The initial hits from a kinome scan require validation:
-
In vitro kinase assays: Confirm the inhibitory activity of this compound against the identified kinases using purified enzymes.
-
Cellular target engagement assays: Use techniques like CETSA to confirm that this compound binds to the putative off-target in a cellular context.[17][18]
-
Phenotypic analysis: Use techniques like siRNA or CRISPR-Cas9 to knock down the expression of the potential off-target protein and assess if this phenocopies the effects of this compound treatment.
Quantitative Data Summary
The following table summarizes the available quantitative data on the selectivity of this compound.
| Assay Type | Number of Kinases | Concentration | Results | Reference |
| SafetyScreen44™ | 44 | 10 µM | 7 kinases inhibited by >50% | [1] |
| Kinase Panel | 442 | 1 µM | 340 targets with ≤ 75% inhibition | [1] |
| Kinase Activity Assay | 394 | Not specified | IC50 of 1 nM for EGFR L858R/T790M/C797S | [2][19] |
Experimental Protocols
Kinome Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound across a panel of kinases.
Objective: To identify potential off-target kinases of this compound.
Materials:
-
This compound
-
Kinase panel (commercial service or in-house)
-
ATP
-
Substrate for each kinase
-
Assay buffer
-
Microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound to be tested.
-
Assay Setup: In a microplate, add the kinase, its specific substrate, and the appropriate assay buffer.
-
Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. The concentration of ATP should ideally be at or near the Km for each kinase.
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate time for each kinase.
-
Detection: Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound compared to the vehicle control. Determine the IC50 values for any kinases that show significant inhibition.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to validate the binding of this compound to a potential off-target protein in intact cells.[14][15][17][18]
Objective: To confirm the direct binding of this compound to a target protein within a cellular environment.
Materials:
-
Cell line of interest
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein
-
Secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate for a sufficient time to allow for compound uptake and target engagement.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore binding.
Chemical Proteomics (Affinity-Based)
This protocol provides a general workflow for an affinity-based chemical proteomics experiment to identify this compound binding partners.
Objective: To identify the cellular proteins that directly interact with this compound.
Materials:
-
This compound derivative with an affinity tag (e.g., biotin)
-
Control compound (without the affinity tag)
-
Cell lysate
-
Affinity resin (e.g., streptavidin beads)
-
Wash buffers
-
Elution buffer
-
Mass spectrometry equipment and reagents
Procedure:
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe or a control compound.
-
Affinity Capture: Add streptavidin beads to the lysate to capture the biotinylated probe and any interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Digestion: Digest the eluted proteins into peptides (e.g., with trypsin).
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Compare the proteins identified in the this compound probe sample to those in the control sample. Proteins that are significantly enriched in the probe sample are considered potential off-targets.
Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
- 5. bktimes.net [bktimes.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Technical Support Center: BI-4732 Animal Model Studies
This technical support center provides guidance for researchers and scientists using the fourth-generation EGFR inhibitor, BI-4732, in animal models. The information is designed to help anticipate and troubleshoot potential issues related to toxicity, ensuring the successful execution of preclinical studies.
Troubleshooting Guide: Managing Potential Adverse Events
While this compound has been noted to be well-tolerated at efficacious doses in xenograft models, careful monitoring for potential adverse events is crucial for any in vivo study.[1] Toxicities associated with EGFR inhibitors are often related to the on-target inhibition of EGFR in healthy tissues, particularly epithelial cells in the skin and gastrointestinal tract.[2][3]
| Observed Issue | Potential Cause | Recommended Action & Mitigation Strategy |
| Weight Loss or Reduced Appetite | Gastrointestinal distress, a known class effect of EGFR inhibitors.[2][4] | • Monitor Body Weight: Weigh animals daily or at least three times per week. • Provide Supportive Care: Ensure easy access to hydration and palatable, high-calorie food supplements. • Dose Adjustment: If weight loss exceeds 15-20% of baseline, consider reducing the dose or temporarily halting administration until recovery. |
| Skin Rash, Dermatitis, or Xerosis (Dry Skin) | Inhibition of EGFR signaling in keratinocytes, which is critical for skin homeostasis. This is the most common toxicity for EGFR inhibitors.[2][3] | • Regular Skin Inspection: Visually inspect the skin for redness, flaking, or lesions during animal handling. • Environmental Controls: Maintain stable humidity in housing facilities to prevent excessive skin dryness. • Topical Emollients: For localized, mild-to-moderate dermatitis, consult with veterinary staff about the potential use of non-medicated, non-occlusive emollients. |
| Diarrhea or Loose Stool | On-target inhibition of EGFR in the gastrointestinal epithelium, affecting fluid balance and mucosal integrity.[2][4] | • Monitor Fecal Consistency: Check for changes in stool consistency daily. • Supportive Care: Provide supplemental hydration (e.g., hydrogel packs) to prevent dehydration. • Dose Reduction: If diarrhea is severe or persistent, a dose reduction may be necessary. |
| Elevated Liver Enzymes (e.g., ALT, AST) | Potential for hepatic toxicity, as has been observed with other targeted cancer therapies, including some EGFR inhibitors.[4][5] | • Baseline & Follow-up Bloodwork: If feasible, collect satellite blood samples for clinical chemistry analysis at baseline and at the end of the study to monitor liver function. • Histopathology: At necropsy, perform a thorough gross examination of the liver and collect tissue for histopathological analysis. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft model?
A1: Published efficacy studies have used this compound at doses ranging from 2.5 mg/kg to 25 mg/kg, administered orally twice daily.[1] A dose of 10 mg/kg or 25 mg/kg twice daily has been shown to induce tumor regression with no significant changes in body weight reported.[1][6] It is recommended to start within this efficacious range. A pilot study to determine the optimal dose for your specific model is advisable.
Q2: How should I prepare this compound for oral administration in animal models?
A2: For oral (p.o.) administration, this compound should be formulated in 0.5% natrosol, acidified with hydrochloric acid (HCl).[6][7] For intravenous (i.v.) studies, a formulation including 25% hydroxypropyl-β-cyclodextrin (HP-β-CD) has been used.[6][7]
Q3: What are the primary signaling pathways affected by this compound that I should monitor for pharmacodynamic effects?
A3: this compound is an ATP-competitive inhibitor of EGFR.[1] Its primary action is to inhibit the autophosphorylation of the EGFR kinase, which in turn blocks downstream signaling. Key pathways to monitor for target engagement include the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[7] Analysis of phosphorylated EGFR, AKT, and ERK in tumor tissue can serve as valuable pharmacodynamic biomarkers.[1]
Q4: Is this compound expected to have central nervous system (CNS) toxicity?
A4: this compound is designed to be a brain-penetrant EGFR inhibitor with low efflux at the blood-brain barrier.[7][8] While this is a key therapeutic advantage for treating brain metastases, it also warrants monitoring for any potential CNS-related side effects.[8] During routine animal monitoring, observe for changes in behavior, gait, or neurological status.
Q5: What is the mechanism of this compound that makes it different from previous generation EGFR inhibitors?
A5: this compound is a fourth-generation, reversible EGFR inhibitor. It is highly potent against primary activating EGFR mutations (like E19del and L858R) as well as acquired resistance mutations, including T790M and, critically, C797S, while sparing wild-type EGFR.[6][9] The C797S mutation confers resistance to third-generation inhibitors like osimertinib, and this compound was specifically designed to overcome this challenge.[3][6]
Data Presentation
Table 1: Summary of this compound In Vivo Dosing Regimens from Efficacy Studies
| Animal Model | Cell Line | Dosing Regimen | Reported Outcome | Reference |
| BALB/c Nude Mice | YU-1097 Xenograft (EGFR E19del/T790M/C797S) | 2.5, 5, 10, 25 mg/kg, p.o., twice daily for 4 weeks | Dose-dependent tumor growth inhibition (TGI); no significant changes in body weight. | [1] |
| Mice | PC-9 Xenograft (EGFR del19) | 10 mg/kg and 25 mg/kg, p.o., twice daily | Deep tumor regressions. | [6] |
| Mice | PC-9 T790M C797S Xenograft | 10 mg/kg and 25 mg/kg, p.o., twice daily | Deep tumor regressions. | [6] |
Experimental Protocols
Protocol: General Tolerability and Health Monitoring in Mice
This protocol outlines a general procedure for monitoring animal health during an in vivo study with this compound.
1. Animal Model and Housing:
-
Species: Mouse (strain as required by the experimental model, e.g., BALB/c nude).
-
Housing: House animals in a controlled environment (temperature, humidity, light-dark cycle) with ad libitum access to standard chow and water.
2. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in sterile 0.5% natrosol (acidified with HCl) on the day of dosing.
-
Administration: Administer the formulation via oral gavage (p.o.) at the predetermined volume based on the animal's most recent body weight. A typical dosing volume is 5-10 mL/kg.
3. Monitoring Schedule:
-
Daily:
-
Clinical Observations: Observe each animal for changes in posture, activity level, grooming, and general appearance. Note any signs of lethargy, piloerection, or hunched posture.
-
Stool Consistency: Check for the presence of diarrhea or abnormal feces.
-
Skin and Fur: Visually inspect for any signs of skin rash, redness, or hair loss.
-
-
Three Times per Week (e.g., Monday, Wednesday, Friday):
-
Body Weight: Record the body weight of each animal. Calculate percentage change from baseline. An action point (e.g., dose reduction, veterinary consultation) should be predefined for weight loss exceeding a certain threshold (e.g., 15%).
-
-
Weekly:
-
Food and Water Consumption: If required by the study design, measure and record food and water intake.
-
4. Endpoints and Actionable Interventions:
-
Humane Endpoints: Animals should be euthanized if they meet predefined humane endpoints, such as >20% body weight loss, severe lethargy, or other signs of significant distress.
-
Dose Modification: If dose-limiting toxicity is observed (e.g., significant weight loss, persistent diarrhea), consider reducing the dose by a predetermined amount (e.g., 25-50%) or pausing treatment for 1-2 days.
5. Data Collection at Study Termination:
-
Blood Collection: If possible, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (especially liver enzymes ALT and AST).
-
Necropsy: Perform a full gross necropsy. Pay special attention to the gastrointestinal tract, skin, and liver.
-
Tissue Collection: Collect tumors and key organs (liver, spleen, kidneys, lung, skin, GI tract) and fix in 10% neutral buffered formalin for subsequent histopathological analysis.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for assessing and managing toxicity in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]
- 7. Pardon Our Interruption [opnme.com]
- 8. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. opnme.com [opnme.com]
Technical Support Center: Troubleshooting Resistance to BI-4732 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the fourth-generation EGFR inhibitor, BI-4732, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, reversible, and ATP-competitive fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to potently inhibit EGFR harboring activating mutations (such as exon 19 deletions and L858R) as well as the T790M and C797S resistance mutations that can arise after treatment with earlier-generation EGFR TKIs. This compound functions by blocking the autophosphorylation of EGFR, which in turn inhibits downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Q2: My cell line, which was previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Acquired resistance to fourth-generation EGFR inhibitors like this compound can occur through several mechanisms. While this compound is effective against the common on-target EGFR resistance mutations, cells can develop resistance through:
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. A common mechanism is the amplification of the MET proto-oncogene, which can drive downstream signaling independently of EGFR.[1] Other pathways, such as those involving other receptor tyrosine kinases (e.g., AXL), may also be activated.
-
Epithelial-to-Mesenchymal Transition (EMT): Cells may undergo a phenotypic switch from an epithelial to a mesenchymal state.[1] This transition is associated with changes in cell morphology, motility, and increased resistance to apoptosis, contributing to drug resistance.
-
Downstream Pathway Alterations: Mutations or alterations in components of the signaling pathways downstream of EGFR, such as in the PI3K/Akt/mTOR or MAPK/ERK pathways, can lead to their constitutive activation, rendering the cells insensitive to upstream EGFR inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2]
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indication of acquired resistance.[3] This is typically determined using a cell viability assay.
Troubleshooting Guides
Problem 1: My IC50 value for this compound in my "sensitive" cell line is much higher than expected.
| Possible Cause | Suggested Solution |
| Cell Line Integrity | Authenticate your cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated. |
| Mycoplasma Contamination | Test for mycoplasma contamination, as it can alter cellular response to drugs. Use a mycoplasma-negative certified cell stock. |
| Compound Integrity | Verify the concentration and stability of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Assay Conditions | Optimize cell seeding density and assay duration.[4] High cell density can lead to apparent resistance. |
| Inherent Resistance | Some cell lines may have intrinsic resistance mechanisms. Review the literature for the expected sensitivity of your cell line. |
Problem 2: I am trying to generate a this compound resistant cell line, but the cells die at each concentration increase.
| Possible Cause | Suggested Solution |
| Concentration Increase Too High | Increase the drug concentration more gradually. A 1.5 to 2-fold increase is a good starting point.[3] If significant cell death occurs, reduce the fold-increase. |
| Insufficient Recovery Time | Allow the cells more time to recover and repopulate after each dose escalation. Ensure the culture is at least 70-80% confluent before the next treatment.[5] |
| Pulse Dosing vs. Continuous Exposure | Consider using a "pulse" dosing method where cells are treated for a shorter duration (e.g., 24-72 hours) followed by a recovery period in drug-free media.[5] |
| Cryopreservation | At each successful concentration step, cryopreserve a batch of cells. This allows you to go back to a previous stage if the cells at a higher concentration do not survive.[3] |
Problem 3: Western blot analysis of downstream signaling pathways (p-Akt, p-ERK) shows inconsistent results after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Protein Extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.[6] |
| Low Protein Expression | Ensure you are loading a sufficient amount of protein (typically 20-30 µg of total cell lysate).[7] You may need to enrich for your protein of interest through immunoprecipitation. |
| Antibody Quality | Use antibodies that have been validated for western blotting and for the specific phosphorylated target. Include positive and negative controls to verify antibody performance. |
| Incorrect Transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. For low molecular weight proteins, consider using a smaller pore size membrane (0.2 µm).[6] |
| Inappropriate Blocking | The type and concentration of the blocking agent can affect signal. While 5% non-fat dry milk is common, 5% BSA may be preferable for some phospho-antibodies.[7] |
Quantitative Data
Table 1: Representative IC50 Values of this compound in Various Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| Ba/F3 | EGFR E19del/C797S | 6 | [1] |
| Ba/F3 | EGFR L858R/C797S | 213 | [1] |
| Ba/F3 | EGFR E19del/T790M/C797S | 4 | [1] |
| Ba/F3 | EGFR L858R/T790M/C797S | 15 | [1] |
| YU-1097 | EGFR E19del/T790M/C797S | 3 | [1] |
| YUO-143 | EGFR E19del/T790M/C797S | 5 | [1] |
| PC9 | EGFR E19del | 14 | [1] |
| PC9_DC | EGFR E19del/C797S | 25 | [1] |
| YU-1182 | EGFR L858R/C797S | 73 | [1] |
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a stepwise method for generating a this compound resistant cell line.[3][5]
-
Determine Initial IC50: Culture the parental cell line and determine the IC50 of this compound using a cell viability assay.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC10-IC20 for an extended period (e.g., several passages).
-
Dose Escalation: Once the cells are proliferating steadily, increase the concentration of this compound by 1.5 to 2-fold.
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity. Allow the cells to reach 70-80% confluency before each passage. The medium containing this compound should be replaced every 2-3 days.
-
Cryopreservation: At each successful concentration increase, freeze a vial of cells.
-
Confirmation of Resistance: Periodically determine the IC50 of the resistant cell population to monitor the level of resistance. A 3- to 10-fold increase in IC50 compared to the parental line is generally considered resistant.[3]
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.
Western Blotting for EGFR Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, total Akt, phospho-Akt, total ERK, and phospho-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis by flow cytometry.
-
Cell Treatment: Treat sensitive and resistant cells with this compound at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
BI-4732 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BI-4732, a potent, fourth-generation, reversible, ATP-competitive EGFR inhibitor.[1][2] This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure experimental success and mitigate variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and reversible ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It is a fourth-generation inhibitor that potently targets EGFR activating mutations (such as L858R and E19del) as well as on-target resistance mutations, most notably T790M and C797S, while sparing wild-type EGFR.[1][3] By inhibiting EGFR, this compound blocks downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, differentiation, and survival.[4]
Q2: In which cell lines can I expect to see this compound activity?
A2: this compound has demonstrated potent anti-proliferative activity in various non-small cell lung cancer (NSCLC) cell lines and engineered Ba/F3 cells harboring specific EGFR mutations.[1] It is particularly effective in models with EGFR C797S-mediated resistance to third-generation inhibitors like osimertinib.[4] Cell lines such as PC-9 (with EGFR del19) and its derivatives engineered to express T790M and C797S mutations are sensitive to this compound.[4] Additionally, patient-derived xenograft (PDX) models with EGFR C797S mutations have shown remarkable antitumor efficacy.[4]
Q3: What are appropriate positive and negative controls for my experiments?
A3:
-
Positive Controls : For in vitro cell-based assays, cell lines with known activating EGFR mutations that this compound targets, such as PC-9 (EGFR del19) or H1975 (L858R/T790M), are suitable positive controls. For biochemical kinase assays, recombinant active EGFR protein can be used. A well-characterized EGFR inhibitor like Osimertinib can also serve as a positive control, especially for highlighting the unique efficacy of this compound against C797S mutations.
-
Negative Controls : Cell lines that do not express EGFR or express wild-type EGFR, such as A549, can be used as negative controls to assess off-target effects.[5] For biochemical assays, a kinase-dead EGFR mutant or the absence of EGFR enzyme would be an appropriate negative control. The vehicle used to dissolve this compound (e.g., DMSO) should always be included as a negative control in cell-based assays.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent like DMSO. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For in vivo studies, this compound can be formulated in 0.5% natrosol (acidified with HCl) for oral administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variability in cell seeding density or confluency. 2. Inconsistent drug concentration due to improper storage or dilution. 3. Cell line instability or high passage number affecting EGFR mutation status. | 1. Standardize cell seeding protocols and ensure consistent confluency at the time of treatment. 2. Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. 3. Use cells within a defined low passage number range and periodically verify the EGFR mutation status. |
| No inhibition of downstream signaling (p-AKT, p-ERK) in a sensitive cell line | 1. Degraded or inactive this compound. 2. Constitutive activation of the signaling pathway downstream of EGFR. | 1. Test the activity of the this compound stock in a highly sensitive control cell line. 2. Analyze the mutational status of key downstream components like KRAS and PIK3CA. |
| High cell death in EGFR-negative control cells | Significant off-target cytotoxic effects at the concentration used. | 1. Perform a dose-response curve to determine the IC50 in both EGFR-positive and EGFR-negative cells to establish a therapeutic window. 2. Consult kinome scan data to identify potential off-target kinases if available. |
| Variability in in vivo tumor growth inhibition | 1. Inconsistent tumor implantation or size at the start of treatment. 2. Issues with drug formulation or administration. 3. Genetic drift in xenograft models over passages. | 1. Ensure consistent tumor cell implantation technique and randomize animals into treatment groups based on initial tumor volume. 2. Prepare fresh drug formulations for each administration and ensure accurate dosing. 3. Use xenograft models within a limited number of passages. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 values)
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |
| Ba/F3 | E19del/C797S | 6 |
| Ba/F3 | L858R/C797S | 213 |
| Ba/F3 | E19del/T790M/C797S | 4 |
| Ba/F3 | L858R/T790M/C797S | 15 |
| YU-1182 | 73 | |
| YU-1097 | E19del/T790M/C797S | 3 |
| YUO-143 | 5 | |
| PC9 | E19del | 14 |
| PC9_DC | 25 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Antitumor Efficacy of this compound in YU-1097 Xenograft Model
| This compound Dose (mg/kg, p.o., twice daily) | Tumor Growth Inhibition (TGI) Rate |
| 2.5 | 143.1% |
| 5 | 154.0% |
| 10 | 174.1% |
| 25 | 183.2% |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation : Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading : After incubation, bring the plate to room temperature. Add CellTiter-Glo® Reagent according to the manufacturer's protocol. Mix well on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: this compound inhibits EGFR signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DL-Homocystine | F. nucleatum | mutagen | TargetMol [targetmol.com]
Refining BI-4732 treatment protocols for long-term studies
Welcome to the technical support resource for BI-4732, a potent, fourth-generation, reversible, and ATP-competitive EGFR inhibitor. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in refining long-term study protocols involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a novel, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It functions as a reversible, ATP-competitive inhibitor that potently targets EGFR-activating mutations (like E19del, L858R) and on-target resistance mutations, including T790M and C797S, while sparing wild-type EGFR.[1][3][4] Its mechanism allows it to be effective where third-generation inhibitors like osimertinib may fail due to resistance, particularly from the C797S mutation.[1][3]
Q2: What makes this compound suitable for studies involving the central nervous system (CNS)? A2: this compound demonstrates efficient blood-brain barrier penetration.[1][5][6] In preclinical models, it has shown superior brain permeability compared to osimertinib and robust antitumor activity in intracranial models, making it a valuable tool for studying brain metastases in non-small cell lung cancer (NSCLC).[1][2][4][7]
Q3: Can this compound be used in combination with other drugs? A3: Yes, studies have shown that this compound can act synergistically with the third-generation EGFR inhibitor, osimertinib.[1][7][8][9] This combination has demonstrated enhanced antitumor activity at lower concentrations than those used in monotherapy, particularly in models with C797S-mediated resistance.[6][7]
Q4: What are the known off-target activities of this compound? A4: this compound has been profiled for kinase selectivity. In one screening, it inhibited 7 out of 44 kinases by more than 50% at a high concentration of 10 µM.[1] In a broader panel of 442 kinases, it showed selectivity for 340 targets (≤ 75% inhibition at 1 µM), indicating a relatively selective profile at standard working concentrations.[1]
Troubleshooting Guide
Q5: I am observing low solubility of this compound in my aqueous buffer. How should I prepare it for my experiments? A5: this compound has low aqueous solubility at neutral pH (<1 µg/mL at pH 7).[1][2]
-
For in vitro studies: A common solvent is DMSO, with stock solutions prepared at concentrations like 10 mM.[5] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
For in vivo oral administration: A recommended formulation is 0.5% natrosol, acidified with HCl.[1][2]
-
For in vivo intravenous administration: A formulation including 25% HP-β-CD (Hydroxypropyl-β-cyclodextrin) has been used to improve solubility.[1][2]
Q6: My long-term cell culture experiment shows inconsistent results or a loss of this compound activity over time. What could be the issue? A6: This could be due to compound stability or degradation in the culture medium.
-
Compound Stability: While this compound has good overall DMPK properties, long-term stability in solution at 37°C in complex media can vary.[1][2] It is best practice to replace the media with freshly diluted this compound every 2-3 days for long-term assays (e.g., 14-21 day colony formation assays).[8][9]
-
Cell Line Integrity: Ensure the EGFR mutation status of your cell line is correct and has not changed over passages. Perform regular authentication of your cell lines.
Q7: I am not observing the expected level of tumor regression in my xenograft model. What factors should I check? A7:
-
Dosing and Formulation: Verify that the dose and administration route are appropriate. For oral administration in mice, doses of 10 mg/kg to 25 mg/kg administered twice daily (bid) have been shown to be effective.[1][2][4][7] Ensure the formulation is prepared correctly to maintain solubility and bioavailability.
-
Model Selection: Confirm that your xenograft model harbors the specific EGFR mutations that this compound is designed to target (e.g., E19del, L858R, T790M, C797S).[7] The efficacy of this compound is highly dependent on the presence of these oncogenic driver mutations.
-
Bioavailability: this compound has high bioavailability in preclinical models like mice and rats.[1][2] However, if you suspect an issue, you may need to perform pharmacokinetic studies to confirm drug exposure in your animals.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Cellular Assays
| Cell Line / Model | EGFR Genotype | Assay Type | IC50 (nM) |
|---|---|---|---|
| Ba/F3 | EGFR L858R/T790M/C797S | Proliferation | 15 |
| Ba/F3 | EGFR E19del/T790M/C797S | Proliferation | 4 |
| PC-9 | EGFR E19del | Proliferation | 9 - 14 |
| PC-9 T790M C797S | EGFR E19del/T790M/C797S | Proliferation | 12 |
| YU-1097 | EGFR E19del/T790M/C797S | Proliferation | 3 |
| PC-9 | EGFR E19del | Phospho-EGFR | 6.5 |
| PC-9 T790M C797S | EGFR E19del/T790M/C797S | Phospho-EGFR | 1.2 |
Data compiled from multiple sources.[1][4]
Table 2: Physicochemical & DMPK Properties of this compound
| Parameter | Value | Notes |
|---|---|---|
| Solubility (pH 7) | <1 µg/mL | May require specific formulation for aqueous solutions. |
| logD (pH 11) | 3.6 | |
| MDCK Permeability (PappAB) | 9.1 x 10⁻⁶ cm/s | Indicates good cell permeability. |
| MDCK Efflux Ratio | 3.3 | Suggests it is a substrate for efflux transporters. |
| Microsomal Stability | Moderate | Human: 60% QH; Mouse: 34% QH; Rat: 34% QH |
Data sourced from opnMe.[1][2]
Table 3: Recommended In Vivo Dosing Protocols
| Species | Model | Route | Dose | Formulation |
|---|---|---|---|---|
| Mouse | PC-9 Xenograft | Oral (p.o.) | 10 - 25 mg/kg, twice daily | 0.5% Natrosol (acidified) |
| Mouse | YU-1097 Xenograft | Oral (p.o.) | 2.5 - 25 mg/kg, twice daily | Not specified |
| Mouse | Intracranial Model | Oral (p.o.) | 2.5 - 25 mg/kg, twice daily | Not specified |
Data compiled from multiple sources.[1][2][4][7]
Visualized Workflows and Pathways
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common this compound experimental issues.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (72-hour)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[4][10]
1. Cell Plating: a. Culture cells (e.g., PC-9, YU-1097) harboring relevant EGFR mutations under standard conditions. b. Harvest cells during the logarithmic growth phase and perform a cell count. c. Seed cells into 96-well plates at a pre-determined density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. d. Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in culture medium to create a range of treatment concentrations (e.g., 1 nM to 1000 nM). Include a vehicle control (e.g., 0.1% DMSO). c. Remove the medium from the 96-well plates and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
3. Incubation: a. Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
4. Viability Assessment (Using CellTiter-Glo® or similar): a. Equilibrate the plates and the viability reagent to room temperature. b. Add the viability reagent to each well according to the manufacturer's instructions (e.g., add a volume equal to the volume of culture medium in the well). c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
5. Data Analysis: a. Normalize the data to the vehicle-treated control wells. b. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-EGFR Inhibition
This protocol is based on methods to confirm the on-target activity of this compound.[1][8][11]
1. Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow until they reach 70-80% confluency. b. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM) and a vehicle control for a specified period (e.g., 6 hours).[1][8] c. Wash the cells twice with ice-cold PBS. d. Lyse the cells directly in the plate using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. e. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and add Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load samples onto a polyacrylamide gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with primary antibodies against Phospho-EGFR, total EGFR, Phospho-AKT, total AKT, Phospho-ERK, and total ERK overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a digital imager or X-ray film. Densitometry analysis can be performed to quantify changes in protein phosphorylation.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for assessing the in vivo efficacy of this compound.[1][7] All animal experiments must be conducted in compliance with institutional and national guidelines for animal care.
1. Cell Preparation and Implantation: a. Harvest tumor cells (e.g., YU-1097, PC-9) from culture. b. Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 5-10 x 10⁷ cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the flank of 6-week-old immunocompromised mice (e.g., BALB/c nude).
2. Tumor Growth and Randomization: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). b. Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment groups (n=5-10 mice per group).
3. Drug Formulation and Administration: a. Prepare the this compound formulation for oral administration (e.g., 0.5% natrosol, acidified with HCl). b. Prepare a vehicle control using the same formulation without the drug. c. Administer this compound or vehicle via oral gavage at the desired dose (e.g., 25 mg/kg) and schedule (e.g., twice daily).[7]
4. Monitoring and Endpoint: a. Measure tumor volume and mouse body weight 2-3 times per week. b. Monitor the overall health of the animals daily. c. The study may be concluded when tumors in the control group reach a maximum allowed size, or after a fixed duration (e.g., 4 weeks).[4] d. At the end of the study, euthanize the animals, and excise the tumors for downstream analyses (e.g., weighing, immunohistochemistry for markers like Ki67, or western blotting).[4]
5. Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment. c. Use appropriate statistical tests to determine the significance of differences between treatment groups.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 6. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bktimes.net [bktimes.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
BI-4732 vs osimertinib in C797S mutant models
A Comprehensive Comparison of BI-4732 and Osimertinib in EGFR C797S Mutant Models
For researchers and drug development professionals navigating the challenges of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), the emergence of the C797S mutation presents a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). This guide provides an objective comparison of the fourth-generation EGFR inhibitor, this compound, and the third-generation inhibitor, osimertinib, with a focus on their performance in preclinical models harboring the C797S mutation.
Introduction to this compound and Osimertinib
Osimertinib , a third-generation EGFR-TKI, has been a standard of care for NSCLC patients with EGFR-sensitizing mutations and the T790M resistance mutation. However, its efficacy is compromised by the subsequent development of the C797S mutation, which prevents the covalent binding of the drug to the EGFR kinase domain.
This compound is a novel, fourth-generation, reversible, and ATP-competitive EGFR inhibitor. It has been designed to be potent against EGFR-activating mutations (such as exon 19 deletions and L858R) and on-target resistance mutations, including T790M and C797S, while sparing wild-type EGFR. Notably, this compound has also demonstrated efficient penetration of the blood-brain barrier, suggesting its potential for treating brain metastases.
Comparative Efficacy in C797S Mutant Models
Preclinical studies have demonstrated the superior efficacy of this compound in various C797S mutant models where osimertinib's activity is significantly impaired.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) values from cell-based assays highlight the differential potency of this compound and osimertinib against various EGFR mutations.
| Cell Line / EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| Ba/F3 Engineered Cell Lines | |||
| EGFR del19/T790M/C797S | 2.6 | 635 | |
| EGFR L858R/T790M/C797S | 7.8 | 588 | |
| EGFR E19del/C797S | 6 | >1,000 | |
| EGFR L858R/C797S | 213 | >1,000 | |
| EGFR L858R/T790M/C797S (kinase activity) | 1 | Not specified | |
| NSCLC Cell Lines | |||
| PC-9 (EGFR del19) | 9 | Not specified | |
| PC-9 T790M/C797S | 12 | >1,000 | |
| PC9_DC (EGFR E19del/C797S) | 25 | >1,000 | |
| Patient-Derived Cell Lines | |||
| YU-1182 (EGFR E19del/C797S) | 73 | >1,000 | |
| YU-1097 (EGFR E19del/T790M/C797S) | 3 | >1,000 | |
| YUO-143 (EGFR E19del/T790M/C797S) | 5 | >1,000 |
In Vivo Antitumor Activity
In xenograft models using the YU-1097 cell line (harboring EGFR E19del/T790M/C797S), this compound demonstrated significant and sustained tumor regression. Oral administration of this compound at doses of 2.5, 5, 10, and 25 mg/kg (twice daily) resulted in tumor growth inhibition (TGI) rates of 143.1%, 154.0%, 174.1%, and 183.2%, respectively. In contrast, osimertinib at 25 mg/kg (once daily) showed minimal effect on tumor growth in the same model.
Signaling Pathway Inhibition
This compound effectively inhibits the phosphorylation of EGFR and downstream signaling proteins, including AKT, ERK, and S6K, in C797S mutant cell lines. Immunoblot analyses have shown that this compound reduces the levels of phosphorylated EGFR and its downstream effectors in a dose-dependent manner, while osimertinib has a limited impact at comparable concentrations in these resistant models.
Caption: EGFR signaling pathway and points of inhibition by this compound and osimertinib.
Experimental Protocols
Cell Viability Assay
The anti-proliferative activity of this compound and osimertinib was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cells were seeded at a density of 2 × 10³ cells per well in 96-well plates and incubated overnight for attachment.
-
Compound Treatment: The cells were treated with various concentrations of this compound or osimertinib for 72 hours.
-
Luminescence Measurement: After the incubation period, CellTiter-Glo® reagent was added to each well according to the manufacturer's protocol. The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves generated by plotting cell viability against the logarithm of the inhibitor concentration.
Immunoblotting
The effect of the inhibitors on EGFR signaling pathways was determined by Western blotting.
-
Cell Lysis: Cells were treated with the indicated doses of this compound or osimertinib for 6 hours, after which they were lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated EGFR, AKT, ERK, and S6K, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
The in vivo antitumor efficacy was evaluated in a patient-derived xenograft (PDX) model.
-
Cell Implantation: YU-1097 cells (5 × 10⁶ in 100 μL PBS) were subcutaneously implanted into the flanks of 6-week-old female BALB/c nude mice.
-
Tumor Growth and Randomization: When the tumor volume reached approximately 200 mm³, the mice were randomized into treatment groups.
-
Drug Administration: this compound was administered orally twice daily, and osimertinib was administered orally once daily at the specified doses.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the experimental period.
-
Endpoint Analysis: After a defined treatment period, the mice were euthanized, and the tumors were harvested for further analysis, such as immunoblotting or immunohistochemistry for proliferation markers like Ki67.
Fourth-Generation EGFR Inhibitors: A Comparative Guide for Drug Development Professionals
A new wave of targeted therapies is emerging to combat resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). This guide provides an objective comparison of the performance of leading fourth-generation EGFR tyrosine kinase inhibitors (TKIs), supported by preclinical experimental data, to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
The development of third-generation EGFR TKIs, such as osimertinib, has significantly improved outcomes for patients with EGFR-mutated NSCLC. However, the emergence of acquired resistance, most notably through the C797S mutation, has created a pressing need for the next wave of inhibitors. Fourth-generation EGFR TKIs are designed to overcome this resistance, primarily by targeting EGFR triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S) while maintaining selectivity over wild-type (WT) EGFR to minimize toxicity. This guide delves into the preclinical data of several promising fourth-generation EGFR inhibitors, offering a comparative analysis of their efficacy and selectivity.
Comparative Efficacy of Fourth-Generation EGFR Inhibitors
The following tables summarize the in vitro inhibitory activity of several leading fourth-generation EGFR inhibitors against various EGFR mutations. The data, presented as half-maximal inhibitory concentrations (IC50), highlights the potency of these compounds against clinically relevant resistance mutations.
| Inhibitor | Del19/T790M/C797S (nM) | L858R/T790M/C797S (nM) | WT EGFR (nM) | Selectivity (WT/Triple Mutant) |
| BLU-945 | 15[1] | 6[1] | >900[2] | >150x |
| TQB3804 | 0.46[3][4] | 0.13[3][4] | 1.07[3] | ~8x |
| BBT-176 | 49 (cellular IC50)[5] | 202 (cellular IC50)[5] | - | - |
| LS-106 | 2.4[6][7] | 3.1[6][7] | - | - |
| BI-4020 | 0.2 (cellular IC50)[8] | - | 190 (cellular IC50)[8] | ~950x |
Table 1: In Vitro Kinase and Cellular Inhibition (IC50) of Fourth-Generation EGFR Inhibitors. Selectivity is estimated based on the ratio of WT EGFR IC50 to the average or lowest triple mutant IC50.
| Inhibitor | Additional Preclinical Highlights |
| BLU-945 | Demonstrates nanomolar anti-proliferative potency in Ba/F3 cells harboring EGFR triple mutations.[1] Shows significant tumor regression in osimertinib-resistant patient-derived xenograft (PDX) models, both as a monotherapy and in combination with osimertinib.[1][9] |
| TQB3804 | Potently inhibits EGFR phosphorylation in triple mutant cell lines and shows significant tumor growth inhibition in corresponding cell-derived xenograft (CDX) and PDX models.[4][10] |
| BDTX-1535 | A CNS-penetrant inhibitor that shows robust anti-tumor activity in PDX and intracranial models expressing various EGFR alterations.[11] Initial Phase 2 data shows an objective response rate (ORR) of 42% in patients with known osimertinib resistance mutations.[12] |
| BBT-176 | Demonstrates potent inhibition of various EGFR C797S mutants in biochemical and cellular assays.[5] Shows significant anti-tumor activity in in vivo models harboring the EGFR 19Del/T790M/C797S mutation.[13] |
| JIN-A02 | Preclinical studies indicate it inhibits cell and tumor growth in a dose-dependent manner in models with C797S mutations and shows high selectivity over wild-type EGFR.[14] It has also been shown to penetrate the blood-brain barrier and exhibit anti-tumor activity in an intracranial tumor model.[14] |
| LS-106 | Potently inhibits the kinase activities of EGFR triple mutants and suppresses the proliferation of cells harboring these mutations.[6][7] Oral administration leads to significant tumor regression in a xenograft model with a high tumor growth inhibition rate.[6][15] |
| BI-4020 | Shows strong anti-proliferative activity against cells with the EGFR Del19/T790M/C797S triple mutation and induces significant tumor regression in xenograft mouse models.[8] |
Table 2: Summary of In Vivo and Additional Preclinical Data for Fourth-Generation EGFR Inhibitors.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a general workflow for assessing inhibitor efficacy.
References
- 1. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of the Macrocyclic Inhibitor BI-4020 Binding to EGFR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancements in EGFR Inhibition: The Emergence of TQB3804 as a Fourth-Generation Inhibitor Targeting EGFR C797S Resistance [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. onclive.com [onclive.com]
- 13. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. J INTS BIO, Oral presentation of Preclinical results of its Novel Oral 4th Generation EGFR TKI 'JIN-A02' at the 2022 World Conference on Lung Cancer in Vienna, Austria (IASLC 2022 WCLC) [prnewswire.com]
- 15. researchgate.net [researchgate.net]
BI-4732: A Fourth-Generation EGFR Inhibitor Outpacing Third-Generation TKIs in Overcoming Resistance
For Immediate Release
[City, State] – Preclinical data reveals that BI-4732, a novel fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates significant efficacy against a range of EGFR mutations, including those that confer resistance to third-generation TKIs. This positions this compound as a promising therapeutic agent for non-small cell lung cancer (NSCLC) patients who have developed resistance to current standard-of-care treatments.
Third-generation EGFR TKIs, such as osimertinib and lazertinib, have revolutionized the treatment of NSCLC harboring EGFR activating mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] However, their efficacy is often limited by the emergence of the C797S mutation, which is a primary mechanism of acquired resistance.[3] this compound, a reversible, ATP-competitive inhibitor, has been specifically designed to address this unmet clinical need by effectively targeting the C797S mutation while maintaining potent activity against other common EGFR mutations.[4]
Comparative Efficacy: this compound vs. Third-Generation TKIs
A comprehensive analysis of preclinical data highlights the superior inhibitory activity of this compound against EGFR mutations that are resistant to third-generation TKIs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, osimertinib, and lazertinib against various EGFR genotypes.
| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Lazertinib IC50 (nM) |
| Activating Mutations | |||
| Exon 19 Deletion (del19) | 1.1 (Ba/F3) | 14 (PC9) | 1.7-20.6 (Cell-free) |
| L858R | 1 (Kinase assay) | ~15 (Cellular) | 1.7-20.6 (Cell-free) |
| Second-Site Resistance Mutation | |||
| T790M | 1 (Kinase assay) | <10 (Cellular) | 1.7-20.6 (Cell-free) |
| Third-Generation TKI Resistance Mutation | |||
| del19/T790M/C797S | 4 (Ba/F3) | >1000 (PC9_DC) | Resistance reported |
| L858R/T790M/C797S | 15 (Ba/F3) | Ineffective | Resistance reported |
| del19/C797S | 6 (Ba/F3) | Ineffective | Not available |
| L858R/C797S | 213 (Ba/F3) | Ineffective | Not available |
| Wild-Type EGFR | >1000 (Ba/F3) | 15 (Biochemical) | 60 (Cell-free), 722.7 (Cellular) |
Data compiled from multiple preclinical studies. Cell lines and assay types are indicated in parentheses where available.[5][6][7]
The data clearly indicates that while this compound maintains comparable, and in some cases, more potent, activity against activating and T790M mutations compared to osimertinib and lazertinib, its key advantage lies in its potent inhibition of EGFR harboring the C797S mutation.[5][6] Third-generation TKIs are largely ineffective against this mutation.[3][8] Furthermore, this compound demonstrates a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a potentially favorable safety profile with reduced off-target toxicities.[5]
Intracranial Efficacy
In addition to its potent activity against resistance mutations, this compound has demonstrated excellent penetration of the blood-brain barrier in preclinical models, leading to significant antitumor activity in intracranial xenograft models.[6] This is a critical feature, as brain metastases are a common and challenging complication in NSCLC patients.
Signaling Pathway Inhibition
This compound effectively inhibits the autophosphorylation of EGFR, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT and MAPK/ERK pathways.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Experimental Methodologies
The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound and third-generation TKIs.
Cell Viability Assay (IC50 Determination)
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of EGFR TKIs using a colorimetric cell viability assay such as MTT or MTS.[4][9]
1. Cell Seeding:
-
Culture EGFR-mutant cell lines (e.g., Ba/F3 engineered cells, PC9, H1975) in appropriate growth medium.
-
Harvest cells and determine cell density using a hemocytometer.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the TKI (e.g., this compound, osimertinib) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
3. Viability Measurement (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Caption: Workflow for Cell Viability Assay.
In Vivo Tumor Xenograft Studies
This protocol describes a general procedure for evaluating the in vivo efficacy of EGFR TKIs in mouse xenograft models.
1. Cell Preparation and Implantation:
-
Culture human NSCLC cells (e.g., PC9, H1975) or patient-derived cells.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Formulate the TKI (e.g., this compound, osimertinib) in an appropriate vehicle for oral gavage or other administration routes.
-
Administer the drug to the treatment groups at specified doses and schedules (e.g., once or twice daily). The control group receives the vehicle only.
4. Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
5. Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Plot mean tumor volume over time for each group.
Patient-Derived Organoid (PDO) Culture
This protocol provides an overview of the generation of lung cancer organoids from patient tumor tissue.[5][10]
1. Tissue Procurement and Processing:
-
Obtain fresh tumor tissue from surgical resections or biopsies in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
Digest the tissue fragments using an enzymatic solution (e.g., collagenase, dispase) to obtain a single-cell suspension.
2. Organoid Seeding:
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).
-
Plate droplets of the cell-Matrigel suspension into a culture plate and allow to solidify.
3. Organoid Culture and Maintenance:
-
Add a specialized organoid growth medium to the wells.
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Refresh the medium every 2-3 days.
4. Passaging:
-
When organoids become large and dense, mechanically or enzymatically dissociate them into smaller fragments or single cells.
-
Re-plate the fragments/cells in fresh Matrigel to expand the culture.
This robust preclinical data package for this compound underscores its potential to overcome the significant challenge of resistance to third-generation EGFR TKIs in NSCLC. Further clinical investigation is warranted to translate these promising findings into improved outcomes for patients.
References
- 1. Bridging the gap: how patient-derived lung cancer organoids are transforming personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selection of the Most Suitable Culture Medium for Patient-Derived Lung Cancer Organoids | Cells Tissues Organs | Karger Publishers [karger.com]
Validating BI-4732's Efficacy Against EGFR Double Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), often driven by acquired mutations such as C797S, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of BI-4732, a novel fourth-generation EGFR TKI, against other alternatives, with a focus on its activity against EGFR double mutants. The information is supported by experimental data to aid researchers in their evaluation of this promising compound.
Executive Summary
This compound is a reversible, ATP-competitive EGFR inhibitor that has demonstrated high potency against EGFR activating mutations (E19del and L858R) and the T790M and C797S resistance mutations.[1] Notably, it shows significant activity against double mutant EGFR, a key area of unmet need in NSCLC therapy. This guide will delve into the quantitative data supporting this compound's efficacy, provide detailed experimental protocols for its validation, and visualize the EGFR signaling pathway and experimental workflows.
Data Presentation: this compound vs. Other EGFR Inhibitors
The following tables summarize the inhibitory activity of this compound in comparison to other EGFR inhibitors, particularly the third-generation inhibitor Osimertinib.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | EGFR del19 | 9 | Not Available |
| PC-9 T790M C797S | EGFR del19 T790M C797S | 12 | >1,000 |
| Ba/F3 | EGFR L858R | 4.6 | 9.6 |
| Ba/F3 | EGFR L858R T790M C797S | 7.8 | 588 |
Table 1: Anti-proliferative activity of this compound and Osimertinib in various EGFR-mutant cell lines.[2]
| Cell Line | EGFR Mutation Status | This compound pEGFR IC50 (nM) | Osimertinib pEGFR IC50 (nM) |
| PC-9 | EGFR del19 | 6.5 | 3.3 |
| PC-9 T790M C797S | EGFR del19 T790M C797S | 1.2 | >1,000 |
Table 2: Inhibition of EGFR phosphorylation by this compound and Osimertinib.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of EGFR inhibitors like this compound.
EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant EGFR enzyme (wild-type and mutants)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 1 µL of the diluted this compound or vehicle (for controls) to the wells of a 384-well plate.[3]
-
Add 2 µL of a master mix containing the EGFR enzyme to each well (except "no enzyme" controls).[3]
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix to all wells.[3]
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]
-
Record the luminescence using a plate reader.
Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an EGFR inhibitor.
Materials:
-
Cancer cell lines with relevant EGFR mutations (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium.[4] Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.[4]
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[4]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.[6]
In Vivo Xenograft Model
This protocol outlines the evaluation of an EGFR inhibitor's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line with desired EGFR mutation (e.g., PC-9 T790M C797S)
-
Matrigel (optional)
-
This compound or other test compounds formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS) into the flanks of the mice.[7]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
Administer this compound or vehicle control orally at the predetermined dose and schedule (e.g., 10 mg/kg, twice daily).[2]
-
Measure tumor volume with calipers every 3-4 days.[8]
-
Monitor the body weight of the mice as an indicator of toxicity.[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).
Visualizations
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and highlights the point of inhibition by this compound.
Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Validating a Novel EGFR Inhibitor
This diagram outlines a typical workflow for the preclinical validation of a new EGFR inhibitor like this compound.
Caption: A standard workflow for the preclinical assessment of a novel EGFR inhibitor.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. promega.com.cn [promega.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of BI-4732 and other novel EGFR inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) is continually evolving, driven by the emergence of resistance to existing treatments. Third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, have significantly improved outcomes for patients with EGFR mutations. However, the development of acquired resistance, most notably through the C797S mutation, has created a pressing need for a new generation of inhibitors. This guide provides a head-to-head comparison of BI-4732, a novel fourth-generation EGFR inhibitor, with other emerging EGFR inhibitors, supported by preclinical experimental data.
Executive Summary
This compound is a potent, reversible, ATP-competitive, fourth-generation EGFR inhibitor demonstrating significant activity against a range of EGFR mutations, including the clinically challenging C797S resistance mutation, while sparing wild-type (WT) EGFR.[1] Preclinical data indicates its ability to overcome resistance to third-generation TKIs. This guide will compare the performance of this compound with other novel EGFR inhibitors, including ATP-competitive and allosteric inhibitors, focusing on their inhibitory activity, in vivo efficacy, and mechanisms of action.
Mechanism of Action: A New Generation of EGFR Inhibition
The development of fourth-generation EGFR inhibitors has focused on overcoming the limitations of previous generations, primarily the C797S mutation which confers resistance to irreversible third-generation inhibitors like osimertinib. These novel inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
ATP-Competitive Inhibitors: These inhibitors, like this compound, bind to the ATP-binding site of the EGFR kinase domain. They are designed to effectively inhibit EGFR activity even in the presence of the C797S mutation, which alters the binding site of covalent inhibitors.
-
Allosteric Inhibitors: These inhibitors bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This induces a conformational change in the protein, leading to the inhibition of its kinase activity. This different binding mode offers a potential strategy to overcome resistance mechanisms that affect the ATP-binding site.
Below is a diagram illustrating the EGFR signaling pathway and the points of intervention by different classes of inhibitors.
Caption: EGFR signaling pathway and points of inhibition by novel TKIs.
Quantitative Performance Comparison
The following tables summarize the available preclinical data for this compound and other novel EGFR inhibitors. It is important to note that the data for different compounds were generated in separate studies and not in a direct head-to-head comparison unless otherwise specified.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | EGFR L858R | EGFR L858R/T790M | EGFR L858R/T790M/C797S | EGFR del19/T790M/C797S | EGFR WT | Reference(s) |
| This compound | 1 | 1 | 1 | 4 | >1000 | [2] |
| Osimertinib | 14 | 14 | >1000 | >1000 | ~200 | [3] |
| JBJ-09-063 | 0.147 | 0.063 | 0.083 | N/A | >1000 | [4][5] |
| EAI-432 | Potent | Potent | Potent | N/A | Selective | [6][7] |
N/A: Data not available in the reviewed sources.
Table 2: In Vivo Efficacy
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |
| This compound | YU-1097 xenograft (EGFR del19/T790M/C797S) | 25 mg/kg, p.o., twice daily | 183.2% TGI | [3] |
| Osimertinib | YU-1097 xenograft (EGFR del19/T790M/C797S) | 25 mg/kg, p.o., daily | 70.9% TGI | [3] |
| JBJ-09-063 | H1975 xenograft (EGFR L858R/T790M) | 50 mg/kg, p.o. | Dose-dependent decrease in tumor volume | [4][8] |
| EAI-432 | L858R/T790M/C797S mouse xenograft | 5 mg/kg | Tumor regression | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols for key experiments cited in the evaluation of these novel EGFR inhibitors.
EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
Objective: To determine the IC50 value of an inhibitor against wild-type and mutant EGFR kinases.
Methodology:
-
Reagents: Recombinant human EGFR (wild-type or mutant), ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test inhibitor.
-
Procedure: The kinase reaction is typically performed in a 96- or 384-well plate. The inhibitor, at various concentrations, is pre-incubated with the EGFR enzyme.
-
The reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[9]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: General workflow for an EGFR kinase inhibition assay.
Cell Viability Assay
This assay measures the effect of an inhibitor on the proliferation and survival of cancer cell lines.
Objective: To determine the IC50 value of an inhibitor in cell lines with specific EGFR mutations.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., Ba/F3 cells engineered to express mutant EGFR, or patient-derived cell lines) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the test inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.
-
MTS Assay: A similar assay to MTT, but the formazan product is soluble in the culture medium.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.[10]
-
-
Data Analysis: The absorbance or luminescence is read using a plate reader. The percentage of viable cells at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.[11][12]
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins.
Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation levels of EGFR, AKT, and ERK.
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for a specific duration. In some experiments, cells are stimulated with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-AKT, p-ERK) and the total forms of these proteins.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate or by detecting the fluorescent signal.[13][14][15][16][17]
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of inhibition.
Mouse Xenograft Model for In Vivo Efficacy
This model is used to evaluate the anti-tumor activity of an inhibitor in a living organism.
Objective: To assess the in vivo efficacy of the inhibitor in reducing tumor growth.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The test inhibitor is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle.[18][19][20][21][22]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
Concluding Remarks
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Overcoming drug resistance with EAI-432, an allosteric EGFR inhibitor for non-small cell lung cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Abstract LB_C14: EAI-432: A mutant-selective allosteric EGFR inhibitor for L858R-mutant non-small cell lung cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. promega.com.cn [promega.com.cn]
- 10. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Anti-EGFR monoclonal antibody 134-mG2a exerts antitumor effects in mouse xenograft models of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nishizukalab.org [nishizukalab.org]
Comparative Guide to the Synergistic Effects of BI-4732 in Combination Therapies
This guide provides a detailed comparison of the fourth-generation EGFR inhibitor, BI-4732, as a monotherapy versus its synergistic application with other targeted drugs. The focus is on the molecular rationale, preclinical efficacy, and experimental validation of these combination strategies in overcoming therapeutic resistance in non-small cell lung cancer (NSCLC).
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
Therapies targeting the Epidermal Growth Factor Receptor (EGFR) have transformed the treatment of NSCLC harboring activating mutations (e.g., Exon 19 deletions, L858R).[1][2][3] However, the efficacy of first- and second-generation tyrosine kinase inhibitors (TKIs) is often limited by the emergence of resistance mutations, most commonly T790M.[2][4] The third-generation inhibitor, osimertinib, effectively targets the T790M mutation, but its long-term benefit is compromised by the development of further resistance, frequently through the C797S mutation.[2] This has created a critical unmet need for new therapeutic strategies.
This compound is a novel, reversible, ATP-competitive, fourth-generation EGFR inhibitor with high potency against activating mutations and key resistance mutations, including T790M and C797S, while sparing wild-type EGFR.[2][4][5] Preclinical data demonstrates that combining this compound with osimertinib results in a potent synergistic effect, providing a promising strategy to overcome C797S-mediated resistance.[6][7][8]
Mechanism of Synergy: this compound and Osimertinib
The primary mechanism of synergy between this compound and osimertinib lies in their complementary inhibition of EGFR in the context of C797S-mediated resistance. Osimertinib is an irreversible inhibitor that forms a covalent bond with the C797 residue in the EGFR kinase domain. The C797S mutation replaces this cysteine with a serine, preventing this covalent bond and rendering the drug ineffective.
This compound, as a reversible, ATP-competitive inhibitor, does not rely on binding to the C797 residue.[5] It can therefore inhibit the kinase activity of EGFR even in the presence of the C797S mutation. When used in combination, osimertinib can still effectively inhibit EGFR clones that do not harbor the C797S mutation (e.g., those with only activating mutations or T790M), while this compound targets the C797S-positive resistant clones. This dual-pronged attack prevents the outgrowth of resistant cells and leads to a more profound and durable inhibition of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1][4][5]
Comparative Efficacy Data
Quantitative data from preclinical studies highlight the superior efficacy of the this compound and osimertinib combination over monotherapy in resistant NSCLC models.
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Combination Effect |
| PC-9 | del19 | 14 | - | - |
| PC9_DC | del19, T790M, C797S | 25 | >1000 | Synergistic |
| YU-1097 | del19, T790M, C797S | 3 | >1000 | Synergistic |
| YU-1182 | L858R, C797S | 73 | >1000 | Synergistic |
| YUO-143 | L858R, T790M, C797S | 5 | >1000 | Synergistic |
| Data synthesized from published preclinical studies.[5] |
| Model | Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) | Observations |
| YU-1097 | Vehicle | - | 0% | Rapid tumor growth. |
| (EGFR del19/ | This compound alone | 2.5-25 (BID) | 143% - 183% | Dose-dependent tumor regression.[5] |
| T790M/C797S) | Osimertinib alone | - | Minimal | Resistant to monotherapy. |
| This compound + Osimertinib | Lower doses | Synergistic | Significant tumor regression; delayed regrowth post-treatment.[6][7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy studies. Below are representative protocols based on published research.
-
Cell Seeding: Plate NSCLC cells (e.g., YU-1097) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and osimertinib in culture medium. Create a dose-response matrix for combination testing.
-
Treatment: Treat cells with single agents or combinations for 72 hours.
-
Viability Assay: Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Calculate IC₅₀ values for each drug alone. For combination wells, calculate synergy scores using a model such as the Bliss Independence model or Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy.
-
Animal Model: Implant 5x10⁶ YU-1097 cells subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth: Monitor tumor growth until volumes reach approximately 150-200 mm³.
-
Group Allocation: Randomize mice into treatment cohorts: (1) Vehicle control, (2) this compound monotherapy, (3) Osimertinib monotherapy, (4) this compound + Osimertinib combination.
-
Drug Administration: Administer drugs orally (p.o.) at predetermined doses and schedules (e.g., twice daily for 4 weeks).[5] Monitor animal body weight as a measure of toxicity.
-
Efficacy Measurement: Measure tumor volume twice weekly. At the end of the study, calculate Tumor Growth Inhibition (TGI).
-
Pharmacodynamic Analysis: Harvest tumors at specified time points post-treatment for analysis of target engagement (e.g., Western blot for p-EGFR, p-ERK) and proliferation markers (e.g., IHC for Ki67).[5][9]
Conclusion and Future Directions
The combination of this compound and osimertinib demonstrates strong synergistic activity in preclinical models of EGFR-mutant NSCLC with acquired C797S resistance.[6][7] This strategy effectively overcomes resistance to third-generation TKIs by providing comprehensive inhibition of EGFR kinase activity. The potent antitumor activity, including in intracranial models, highlights the clinical potential of this compound, both as a single agent post-osimertinib and as part of a synergistic combination strategy.[5][6] Further clinical investigation is warranted to validate these findings and establish the optimal therapeutic positioning for this promising combination.
References
- 1. opnme.com [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
BI-4732: A Promising Fourth-Generation EGFR Inhibitor for Osimertinib-Resistant NSCLC
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of BI-4732, a novel fourth-generation EGFR TKI, with alternative therapeutic strategies for osimertinib-resistant NSCLC. It is designed to offer researchers, scientists, and drug development professionals an objective overview of the current landscape, supported by preclinical experimental data.
Executive Summary
This compound is a potent, reversible, ATP-competitive EGFR inhibitor that has demonstrated significant preclinical efficacy against NSCLC models harboring EGFR mutations resistant to osimertinib, most notably the C797S mutation.[1][2][3] This guide will compare the performance of this compound with other therapeutic options, including other fourth-generation EGFR TKIs, combination therapies, and antibody-drug conjugates.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives in osimertinib-resistant NSCLC models.
Table 1: In Vitro Efficacy (IC50 values in nM)
| Cell Line (EGFR Mutation) | This compound | BLU-945 | Osimertinib |
| Ba/F3 (EGFR ex19del/T790M/C797S) | 15[4] | 15[4] | >1000[4] |
| Ba/F3 (EGFR L858R/T790M/C797S) | 6[4] | 6[4] | >1000[4] |
| YU-1097 (EGFR ex19del/T790M/C797S) | - | 108[4][5] | >1000[4][5] |
| YU-1182 (EGFR L858R/C797S) | - | 293[4] | >1000[4] |
| PC9 (EGFR ex19del) | 14[1] | - | 14[1] |
| PC9_DC (EGFR ex19del/C797S) | 25[1] | - | >1000[1] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| Treatment | Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | YU-1097 Xenograft (EGFR ex19del/T790M/C797S) | 25 mg/kg BID | Significant tumor regression[6] |
| BLU-945 | PDX Model (EGFR ex19del/T790M/C797S) | 75 & 100 mg/kg BID | Substantial tumor growth inhibition[7] |
| BLU-945 + Osimertinib | YU-1097 PDX (EGFR ex19del/T790M/C797S) | 100 mg/kg BID + 25 mg/kg QD | Enhanced tumor shrinkage[5] |
| Amivantamab + Lazertinib | YU-1092 Xenograft (Uncommon EGFR mutation) | Combination Therapy | TGI of 158.4%[8] |
| Patritumab Deruxtecan | Clinical Trial (Post-Osimertinib) | 5.6 mg/kg | 39% Objective Response Rate[9][10] |
Signaling Pathways and Mechanisms of Action
This compound and other fourth-generation EGFR TKIs are designed to overcome the C797S mutation, which prevents the covalent binding of irreversible inhibitors like osimertinib.
Alternatives such as Amivantamab, a bispecific antibody, simultaneously target both EGFR and MET pathways, addressing resistance mediated by MET amplification. Patritumab deruxtecan is an antibody-drug conjugate targeting HER3, which can be a bypass track for resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Establishment of Osimertinib-Resistant Cell Lines
A common method to generate osimertinib-resistant cell lines involves continuous dose escalation.
-
Cell Culture : EGFR-mutant NSCLC cells (e.g., PC-9, HCC827) are cultured in their recommended growth medium.
-
Initial Treatment : Cells are treated with osimertinib at a concentration equal to their IC50 value.
-
Dose Escalation : Once the cells recover and resume proliferation, the concentration of osimertinib is gradually increased in a stepwise manner (e.g., 1.5-2 fold increments).
-
Monitoring : Cell morphology and proliferation are regularly monitored. Cell viability assays are performed at each step to confirm the shift in IC50.
-
Establishment of Resistant Line : The dose escalation is continued until the cells can proliferate in a high concentration of osimertinib (e.g., 1-2 µM).
-
Characterization : The established resistant cell line is then characterized to determine the mechanism of resistance, for example, through sequencing for EGFR mutations or fluorescence in situ hybridization (FISH) for MET amplification.[4]
Cell Viability Assay (MTT/MTS Assay)
Cell viability assays are used to determine the cytotoxic effects of the inhibitors.
-
Cell Seeding : Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.
-
Compound Treatment : The cells are then treated with serial dilutions of the test compound (e.g., this compound) and incubated for 48-72 hours.
-
Reagent Addition : After incubation, MTT or MTS reagent is added to each well.
-
Incubation : The plates are incubated for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Absorbance Measurement : The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis : The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.[11][12]
In Vivo Xenograft Model
Xenograft models are used to evaluate the in vivo antitumor activity of the compounds.
-
Cell Implantation : 5 x 10^6 osimertinib-resistant NSCLC cells (e.g., YU-1097) are subcutaneously implanted into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[6]
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Mice are randomized into treatment and control groups. Treatment with the test compound (e.g., this compound at 25 mg/kg, administered orally twice daily) or vehicle is initiated.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumor growth inhibition is calculated.
Western Blot Analysis
Western blotting is used to assess the effect of the inhibitor on EGFR signaling pathways.
-
Cell Treatment and Lysis : Cells are treated with the inhibitor for a specified time, then lysed to extract proteins.
-
Protein Quantification : Protein concentration in the lysates is determined.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation : The membrane is incubated with primary antibodies against total and phosphorylated forms of EGFR and downstream signaling proteins (e.g., AKT, ERK).
-
Detection : After incubation with a secondary antibody, the protein bands are visualized using a detection reagent and an imaging system.[13][14][15]
Conclusion
This compound demonstrates significant promise as a therapeutic agent for osimertinib-resistant NSCLC, particularly in cases driven by the EGFR C797S mutation. Its potent in vitro and in vivo activity against relevant preclinical models positions it as a strong candidate for clinical development. However, the landscape of osimertinib resistance is complex, with multiple mechanisms at play. Alternative strategies, such as the combination of amivantamab and lazertinib targeting both EGFR and MET, and the HER3-directed antibody-drug conjugate patritumab deruxtecan, also show considerable efficacy, especially in patient populations with different resistance profiles.
The choice of second-line therapy after osimertinib failure will likely depend on the specific mechanism of resistance in each patient. Further head-to-head preclinical and clinical studies are warranted to delineate the optimal positioning of these novel therapeutic agents. The detailed experimental protocols provided in this guide are intended to facilitate further research and comparative analysis in this critical area of oncology drug development.
References
- 1. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. esmo.org [esmo.org]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to BI-4732 in Cross-Resistance Studies
For researchers and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a detailed comparison of BI-4732, a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, with other alternatives, supported by experimental data. This compound has demonstrated significant efficacy in overcoming resistance mechanisms that limit the effectiveness of previous generations of EGFR tyrosine kinase inhibitors (TKIs), particularly the C797S mutation that confers resistance to the third-generation inhibitor, osimertinib.
Performance Against Resistant EGFR Mutations
This compound is a reversible, ATP-competitive EGFR inhibitor designed to be potent against activating EGFR mutations (such as E19del and L858R) and on-target resistance mutations, including T790M and C797S, while sparing wild-type EGFR.[1][2] Its development addresses a critical unmet need for patients who have developed resistance to third-generation EGFR TKIs.[3]
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of this compound in comparison to osimertinib across various EGFR mutant cell lines. The data highlights this compound's potency against the C797S mutation, a key mechanism of resistance to osimertinib.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| Ba/F3 | E19del/C797S | 6 | >1000 | [4] |
| Ba/F3 | L858R/C797S | 213 | >1000 | [4] |
| Ba/F3 | E19del/T790M/C797S | 4 | >1000 | [4] |
| Ba/F3 | L858R/T790M/C797S | 15 | >1000 | [4] |
| YU-1182 (PDC) | E19del/C797S | 73 | >1000 | [3] |
| YU-1097 (PDC) | E19del/T790M/C797S | 3 | >1000 | [3] |
| YUO-143 (PDO) | E19del/T790M/C797S | 5 | >1000 | [3] |
| PC9 (Parental) | E19del | 14 | 10 | [4] |
| PC9_DC | E19del/T790M/C797S | 25 | >1000 | [3][4] |
PDC: Patient-Derived Cell Line; PDO: Patient-Derived Organoid
Experimental Protocols
The evaluation of this compound's efficacy in overcoming resistance involves several key experimental methodologies.
Cell Viability and Proliferation Assays
To determine the anti-proliferative activity and IC50 values of this compound and comparator compounds, patient-derived and engineered cell lines are utilized.
-
Cell Culture: Ba/F3 cells engineered to express various human EGFR mutations are cultured in appropriate media supplemented with growth factors. Patient-derived cell lines such as YU-1182 and YU-1097 are maintained in their recommended specific media.
-
Assay: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds (e.g., this compound, osimertinib) for a specified period, typically 72 hours.
-
Data Analysis: Cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels. The results are then used to calculate the half-maximal inhibitory concentration (IC50) for each compound.[5][6]
Immunoblot Analysis of EGFR Signaling
This method is used to confirm the mechanism of action by observing the inhibition of EGFR and its downstream signaling pathways.
-
Procedure: Cells are treated with the inhibitors for a shorter duration (e.g., 6 hours). Following treatment, cell lysates are prepared.
-
Analysis: Proteins from the lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated and total EGFR, AKT, ERK, and S6K.
-
Outcome: A reduction in the phosphorylated forms of these proteins indicates successful inhibition of the signaling pathway by the compound.[3][4]
In Vivo Xenograft Models
To assess the anti-tumor efficacy in a living organism, xenograft models are established.
-
Model Creation: Human non-small cell lung cancer (NSCLC) cells, such as PC-9 or patient-derived YU-1097 cells, are subcutaneously implanted into immunodeficient mice.[1][7]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and receive the vehicle, this compound, and/or other inhibitors orally.
-
Efficacy Measurement: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors may be harvested for further analysis, such as immunoblotting or immunohistochemistry for markers like Ki67.[4][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway with resistance mutations and a typical experimental workflow for evaluating a novel inhibitor.
Combination Therapies
Studies have also explored the synergistic effects of this compound in combination with other EGFR inhibitors. For instance, combination treatment with this compound and osimertinib has shown synergistic antitumor activity in C797S-mediated osimertinib resistance models.[3][5] This suggests that even at lower concentrations than those used in monotherapy, the combination can be effective, potentially offering a strategy to overcome or delay the emergence of resistance.[3] In a YU-1097 xenograft model, the combination of this compound and osimertinib resulted in greater tumor regression compared to either monotherapy.[7]
Conclusion
This compound demonstrates significant promise as a fourth-generation EGFR TKI, particularly for patients with NSCLC who have developed resistance to third-generation inhibitors like osimertinib due to the C797S mutation. Its potent activity against a range of EGFR mutations, favorable preclinical data in both in vitro and in vivo models, and potential for combination therapy position it as a valuable agent in the ongoing effort to combat acquired resistance in EGFR-mutated cancers.[3][8] Furthermore, its ability to penetrate the blood-brain barrier addresses the challenge of central nervous system metastases.[3][9]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bktimes.net [bktimes.net]
- 8. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
Benchmarking BI-4732: A Comparative Guide Against Standard-of-Care in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BI-4732, a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against the current standard-of-care treatment, osimertinib. The focus is on preclinical data in non-small cell lung cancer (NSCLC) models harboring EGFR mutations, particularly those conferring resistance to third-generation TKIs.
Executive Summary
This compound is an orally active, reversible, and ATP-competitive EGFR inhibitor designed to overcome resistance to third-generation TKIs like osimertinib, which is often driven by the C797S mutation.[1][2] Preclinical evidence suggests that this compound demonstrates potent activity against EGFR activating mutations (E19del, L858R) and the T790M and C797S resistance mutations, while sparing wild-type EGFR.[1] This positions this compound as a potential therapeutic option for NSCLC patients who have developed resistance to osimertinib. Furthermore, this compound has shown promising intracranial antitumor efficacy in preclinical models, suggesting it may effectively cross the blood-brain barrier to treat or prevent brain metastases.[3]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound vs. Osimertinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | E19del | ~14 | Potent activity |
| PC-9_DC | E19del, C797S | ~25 | Severely impaired or no inhibitory activity |
| YU-1182 | L858R, C797S | ~73 | Severely impaired or no inhibitory activity |
| YU-1097 | E19del, T790M, C797S | ~3 | Severely impaired or no inhibitory activity |
| YUO-143 | L858R, T790M, C797S | ~5 | Severely impaired or no inhibitory activity |
| Ba/F3 | E19del, C797S | 6 | Severely impaired or no inhibitory activity |
| Ba/F3 | L858R, C797S | 213 | Severely impaired or no inhibitory activity |
| Ba/F3 | E19del, T790M, C797S | 4 | Severely impaired or no inhibitory activity |
| Ba/F3 | L858R, T790M, C797S | 15 | Severely impaired or no inhibitory activity |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and are compiled from various preclinical studies.
Table 2: In Vivo Efficacy of this compound in an EGFR E19del/T790M/C797S Triple-Mutant Xenograft Model (YU-1097)
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | - |
| This compound | 2.5 mg/kg, p.o., twice daily | 143.1% |
| This compound | 5 mg/kg, p.o., twice daily | 154.0% |
| This compound | 10 mg/kg, p.o., twice daily | 174.1% |
| This compound | 25 mg/kg, p.o., twice daily | 183.2% |
| Osimertinib | 25 mg/kg, p.o., once daily | Modest activity |
TGI is a measure of the reduction in tumor size in treated animals compared to control animals. Data is based on a 4-week study. "p.o." stands for per os, or oral administration.
Signaling Pathway and Experimental Workflow Visualizations
EGFR Signaling Pathway and TKI Inhibition
Caption: EGFR signaling pathway and points of inhibition by different generations of TKIs.
Preclinical Experimental Workflow for TKI Comparison
Caption: A typical preclinical workflow for comparing the efficacy of EGFR TKIs.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed NSCLC cells in 96-well opaque-walled plates at a density of 2,000 to 5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and osimertinib in culture medium. Add the drug solutions to the respective wells and incubate for 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[4][5][6]
-
Assay Procedure: Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[5][6] Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][6] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6] Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot for Phosphorylated EGFR (p-EGFR)
-
Cell Culture and Treatment: Culture NSCLC cells to 70-80% confluency in 6-well plates. Treat the cells with varying concentrations of this compound or osimertinib for a specified duration (e.g., 6 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.[7][8]
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10^6 YU-1097 cells in 100 µL PBS) into the flank of 6-week-old female immunodeficient mice (e.g., BALB/c nude mice).[9]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume. Once the tumors reach a predetermined size (e.g., 200 mm³), randomize the mice into different treatment groups (vehicle control, this compound at various doses, and osimertinib).[9]
-
Drug Administration: Administer the drugs orally at the specified doses and schedules (e.g., this compound twice daily, osimertinib once daily) for the duration of the study (e.g., 4 weeks).
-
Efficacy Evaluation: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Pharmacodynamic Analysis: At the end of the treatment period, tumors can be harvested for further analysis, such as Western blotting to assess target engagement and immunohistochemistry (IHC) for proliferation markers like Ki67.[10]
Conclusion
The preclinical data presented in this guide highlights the potential of this compound as a promising therapeutic agent for NSCLC patients with EGFR mutations that confer resistance to standard-of-care third-generation TKIs. Its potent and selective inhibition of the C797S mutation, both in vitro and in vivo, addresses a critical unmet need in this patient population. The favorable blood-brain barrier penetration observed in preclinical models further suggests its potential utility in managing brain metastases. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with advanced EGFR-mutated NSCLC.
References
- 1. opnme.com [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. opnme.com [opnme.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. OUH - Protocols [ous-research.no]
- 6. ch.promega.com [ch.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of BI-4732: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides essential guidance on the proper disposal procedures for BI-4732, a fourth-generation epidermal growth factor receptor (EGFR) inhibitor used in non-small cell lung cancer research.
It is imperative to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The following procedures are based on general best practices for the disposal of potent, research-grade chemical compounds. All personnel handling this compound must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Pre-Disposal Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure safety prior to disposal.
| Parameter | Recommendation |
| Storage of Solid Compound | Store as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. |
| Storage of Stock Solutions | Store in a suitable solvent at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
Step-by-Step Disposal Procedures
The following step-by-step procedures outline the recommended process for the disposal of this compound and associated waste.
-
Segregation of Waste:
-
Isolate all waste materials contaminated with this compound. This includes:
-
Unused or expired solid this compound.
-
Stock solutions and diluted solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, flasks, gloves, bench paper).
-
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the approximate quantity.
-
Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant hazardous waste container. The container must be compatible with the solvent used to dissolve this compound. The label should include "Hazardous Waste," "this compound," the solvent(s) used, and the estimated concentration.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Consult Institutional EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all relevant information regarding the waste, including the chemical name and any other components in the waste stream.
-
-
Documentation:
-
Maintain a detailed record of the disposal activities, including the date, quantity of waste, and the name of the personnel who prepared the waste for disposal.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. It is not a substitute for a formal Safety Data Sheet or the specific disposal protocols established by your institution. Always prioritize safety and compliance with local, state, and federal regulations.
References
Personal protective equipment for handling BI-4732
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BI-4732. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk when working with this potent, fourth-generation EGFR inhibitor.
This compound is an orally active, reversible, ATP-competitive EGFR inhibitor with the ability to penetrate the blood-brain barrier.[1][2] It is a potent compound that targets EGFR activating mutations (L858R, E19del) and resistance mutations (T790M, C797S).[1][3][4][5] Due to its potent nature, strict adherence to safety protocols is mandatory to prevent accidental exposure.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent kinase inhibitor necessitates a high degree of caution.[1][6] The personal protective equipment recommendations are therefore based on guidelines for handling hazardous drugs and potent compounds.[7][8]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side shields | Must be worn at all times in the laboratory.[6] |
| Hand Protection | Nitrile or Neoprene Gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[6][7] |
| Body Protection | Impervious laboratory coat or gown | Should be disposable, lint-free, close in the back, and be resistant to chemical permeation.[6][9] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[6][10] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[6][7]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation of Workspace:
-
All manipulations of solid this compound and preparation of stock solutions should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[6]
-
The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[6]
-
Ensure an eyewash station and safety shower are readily accessible.[10]
2. Weighing the Compound:
-
Use a dedicated, calibrated analytical balance inside the fume hood or BSC.
-
Handle the container with care to minimize the creation of dust.
-
If any material is spilled, decontaminate the area immediately according to the decontamination protocol below.
3. Preparing Solutions:
-
Slowly add the solvent to the solid compound to prevent splashing.
-
This compound is soluble in DMSO. For in vivo studies, further dilution in vehicles such as saline, PEG, or corn oil may be necessary.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and user initials.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent paper, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound against EGFR kinase activity.
-
Reagents and Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 96-well plate, add the EGFR kinase and the kinase substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase activity. This compound has been shown to have an IC50 of 1 nM against EGFR L858R, T790M, and C797S mutants.[1]
-
Visualizations
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
EGFR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the EGFR signaling pathway, blocking downstream cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 3. opnme.com [opnme.com]
- 4. opnme.com [opnme.com]
- 5. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pogo.ca [pogo.ca]
- 8. publications.ashp.org [publications.ashp.org]
- 9. education.eviq.org.au [education.eviq.org.au]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
